[3-(1,4'-Bipiperidin-1'-yl)propyl]amine
Descripción
Propiedades
IUPAC Name |
3-(4-piperidin-1-ylpiperidin-1-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3/c14-7-4-8-15-11-5-13(6-12-15)16-9-2-1-3-10-16/h13H,1-12,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JULHFSWCDLKJNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Executive Summary[3-(1,4'-Bipiperidin-1'-yl)propyl]amine (CAS: 890141-58-9) is a highly versatile aliphatic diamine acting as a critical building block in modern medicinal chemistry. It is most prominently utilized as a core pharmacophore in the development of non-imidazole Histamine H3 receptor antagonists. As a Senior Application Scientist, I have structured this technical guide to dissect its structural properties, detail a self-validating synthetic methodology, and explore its mechanistic role in neuropharmacology.
Executive Summary[3-(1,4'-Bipiperidin-1'-yl)propyl]amine (CAS: 890141-58-9) is a highly versatile aliphatic diamine acting as a critical building block in modern medicinal chemistry[1]. It is most prominently utilized as a core pharmacophore in the development of non-imidazole Histamine H3 receptor antagonists[2]. As a Senior Application Scientist, I have structured this technical guide to dissect its structural properties, detail a self-validating synthetic methodology, and explore its mechanistic role in neuropharmacology.
Chemical Identity & Structural Analytics
The transition from first-generation imidazole-based H3 antagonists (e.g., thioperamide) to non-imidazole structures was driven by the need to eliminate cytochrome P450 (CYP) inhibition and improve blood-brain barrier (BBB) penetrance[1]. The bipiperidine moiety serves as an ideal bioisostere for the imidazole ring. It maintains the essential basicity required to form a salt bridge with the conserved Asp114 residue in the H3 receptor's orthosteric binding pocket, while its aliphatic nature drastically reduces off-target enzyme coordination[2].
The propyl chain acts as an optimal spacer, providing the necessary conformational flexibility and distance (approximately 4-5 Å) between the basic bipiperidine core and the primary amine, which serves as a reactive handle for further derivatization (e.g., coupling with thiazolopyridines or thiadiazoles)[3].
Table 1: Physicochemical Properties of[3-(1,4'-Bipiperidin-1'-yl)propyl]amine
| Property | Value | Mechanistic Implication |
| CAS Number | 890141-58-9 | Unique chemical identifier[4]. |
| Molecular Formula | C13H27N3 | Defines the tri-basic nature of the compound. |
| Molecular Weight | 225.38 g/mol | Low MW allows for downstream coupling without exceeding Lipinski's Rule of 5. |
| LogP (Calculated) | ~1.8 - 2.2 | Optimal lipophilicity for passive BBB diffusion. |
| H-Bond Donors | 2 (Primary Amine) | Provides functional handles for amide/urea formation. |
| H-Bond Acceptors | 3 (Nitrogen atoms) | Facilitates interactions with receptor pocket residues. |
| Topological Polar Surface Area | ~32.6 Ų | Well below the 90 Ų threshold, ensuring excellent CNS penetrance. |
Synthetic Methodologies & Mechanistic Causality
The synthesis of[3-(1,4'-Bipiperidin-1'-yl)propyl]amine must be highly regioselective to prevent over-alkylation. A modified Gabriel synthesis is the industry standard, utilizing phthalimide as a protected ammonia equivalent.
Protocol 1: Step-by-Step Gabriel Synthesis Adaptation Objective: To synthesize the target amine while preventing tertiary amine quaternary salt formation.
-
Electrophilic Alkylation:
-
Step: Dissolve 1,4'-bipiperidine (1.0 eq) and N-(3-bromopropyl)phthalimide (1.1 eq) in anhydrous acetonitrile (MeCN). Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq). Reflux at 80°C for 12 hours.
-
Causality: K₂CO₃ is selected as a mild, heterogeneous base. It acts as an acid scavenger for the generated HBr, preventing the protonation of the highly basic bipiperidine nitrogen, which would otherwise render it non-nucleophilic. MeCN provides a polar aprotic environment that accelerates the SN2 displacement.
-
-
Intermediate Validation (Self-Validating Step):
-
Step: Perform LC-MS on the crude mixture.
-
Causality: The presence of the [M+H]+ peak at m/z 356 confirms the formation of the phthalimide intermediate. The absence of starting material indicates reaction completion.
-
-
Phthalimide Deprotection:
-
Step: Isolate the intermediate, dissolve in absolute ethanol, and add hydrazine hydrate (NH₂NH₂·H₂O, 3.0 eq). Reflux at 85°C for 4 hours.
-
Causality: Hydrazine is a powerful alpha-effect nucleophile. It attacks the sterically hindered phthalimide carbonyls, forming a highly stable, insoluble cyclic byproduct (phthalhydrazide) and releasing the desired primary amine. This specific cleavage avoids harsh acidic/basic hydrolysis that could degrade the bipiperidine core.
-
-
Purification & Final Validation:
-
Step: Filter the phthalhydrazide byproduct. Concentrate the filtrate and purify via basic alumina chromatography (DCM/MeOH/NH₄OH). Apply a Ninhydrin stain to the TLC plate.
-
Causality: The primary amine will specifically react with Ninhydrin to produce a deep purple color (Ruhemann's purple), validating the successful deprotection.
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Workflow for the synthesis of[3-(1,4'-Bipiperidin-1'-yl)propyl]amine.
Pharmacological Application: Histamine H3 Receptor Antagonism
The H3 receptor is a Gi/o-coupled G-protein coupled receptor (GPCR) that functions primarily as a presynaptic autoreceptor in the central nervous system (CNS)[1]. Its activation inhibits the release of histamine and other neurotransmitters (e.g., acetylcholine, dopamine). Consequently, H3 antagonists are heavily researched for cognitive disorders, narcolepsy, and Alzheimer's disease[5].
Derivatives synthesized from [3-(1,4'-Bipiperidin-1'-yl)propyl]amine (such as 2-(1,4'-bipiperidin-1'-yl)thiazolopyridines) act as potent inverse agonists/antagonists[2]. By blocking the H3 receptor, these compounds prevent the Gi/o-mediated inhibition of adenylyl cyclase, restoring cAMP levels, opening voltage-gated calcium channels, and ultimately increasing neurotransmitter exocytosis.
Mechanism of action for bipiperidine-based H3 receptor antagonists.
Self-Validating Experimental Protocol: Radioligand Binding Assay
To evaluate the efficacy of novel drug candidates derived from[3-(1,4'-Bipiperidin-1'-yl)propyl]amine, a highly controlled radioligand displacement assay is required.
Protocol 2:[³H]-N-alpha-methylhistamine Displacement Assay
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Membrane Preparation: Isolate rat cortical membranes (rich in native H3 receptors) and homogenize in 50 mM Tris-HCl buffer (pH 7.4).
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GTP-γ-S Addition (Causality Check): Introduce 10 µM GTP-γ-S to the assay buffer.
-
Causality: GTP-γ-S is a non-hydrolyzable GTP analog. It uncouples the GPCR from its G-protein, shifting the receptor into a low-affinity state for agonists. Because bipiperidine derivatives are typically antagonists/inverse agonists, their binding affinity (Ki) remains largely unaffected by G-protein uncoupling. This step validates that the test compound is an antagonist rather than an agonist.
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-
Incubation: Incubate the membranes with 1 nM[³H]-N-alpha-methylhistamine (a selective H3 radioligand) and varying concentrations (10⁻¹⁰ to 10⁻⁵ M) of the bipiperidine test compound for 60 minutes at 25°C.
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Filtration & Quantification: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash with ice-cold buffer and quantify bound radioactivity using liquid scintillation counting.
-
Data Validation: Calculate the IC₅₀ using non-linear regression. Convert to Ki using the Cheng-Prusoff equation. A valid assay must show a Hill slope (nH) near 1.0, indicating single-site competitive binding[1].
References
-
[4] [3-(1,4'-Bipiperidin-1'-yl)propyl]amine — Chemical Substance Information. NextSDS. URL:[Link]
-
[2] Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters (PubMed). URL:[Link]
-
[3] Discovery of a Potent Thiadiazole Class of Histamine H-3 Receptor Antagonist for the Treatment of Diabetes. ResearchGate. URL:[Link]
-
[1] A New Class of Diamine-Based Human Histamine H3 Receptor Antagonists: 4-(Aminoalkoxy)benzylamines. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]
-
[5] Synthesis and evaluation of antitumor activity of some thiazolo[4,5-b]pyridines. Biopolymers and Cell. URL: [Link]
Sources
Receptor Binding Affinity of[3-(1,4'-Bipiperidin-1'-yl)propyl]amine Analogs: A Technical Guide to H3R Antagonism and Inverse Agonism
Executive Summary
The [3-(1,4'-Bipiperidin-1'-yl)propyl]amine moiety has emerged as a highly privileged scaffold in the rational design of Histamine H3 Receptor (H3R) antagonists and inverse agonists[1]. The H3R functions primarily as a presynaptic autoreceptor and heteroreceptor, regulating the release of histamine, acetylcholine, dopamine, and other critical neurotransmitters in the central nervous system[2]. Modulating this receptor via high-affinity inverse agonism holds significant therapeutic potential for treating neurological and cognitive disorders, including narcolepsy, Alzheimer's disease, and schizophrenia[3].
This technical whitepaper deconstructs the structural causality behind the high binding affinity of this scaffold, provides a quantitative data synthesis of its analogs, and outlines self-validating experimental protocols for evaluating novel derivatives.
Pharmacophore Rationale & Mechanistic Causality
From a structural biology perspective, the causality behind the high affinity of the [3-(1,4'-Bipiperidin-1'-yl)propyl]amine scaffold lies in its precise complementarity with the H3R orthosteric binding site.
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The Basic Bipiperidine Core: The distal piperidine nitrogen is highly basic ( pKa≈9.5 ), ensuring it remains protonated at physiological pH. This protonated amine forms a critical, charge-reinforced salt bridge with the highly conserved aspartate residue ( Asp114 , D3.32 ) located in the third transmembrane domain (TM3) of the H3R[1]. Furthermore, the 1,4'-bipiperidine core provides a rigid, lipophilic bulk that perfectly occupies the hydrophobic sub-pocket adjacent to D3.32 . By utilizing a pre-organized, rigid bicyclic system, the ligand minimizes the entropic penalty typically incurred when flexible alkyl chains undergo conformational restriction upon receptor binding[4].
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The Propyl Linker: The alkyl chain ( n=3 ) serves as the optimal spacer. It allows the terminal aromatic or heteroaromatic system (e.g., purine, pyrrolo[2,3-d]pyrimidine, or thiazolopyridine) to project into the extracellular vestibule and engage in robust π−π stacking or hydrogen bonding with residues such as Tyr374 [1].
Quantitative Binding Affinity Profiles
The modular nature of the [3-(1,4'-Bipiperidin-1'-yl)propyl]amine scaffold allows for extensive structure-activity relationship (SAR) optimization. By altering the terminal aromatic system, researchers have achieved sub-nanomolar to low-nanomolar affinities. The table below summarizes the binding affinities ( Ki ) of key analogs compared to the clinical benchmark,[5].
| Compound Class / Analog | Core Scaffold | Linker | Basic Moiety | H3R Binding Affinity ( Ki , nM) | Reference |
| Pitolisant (BF2.649) | Phenyl ether | Propyl | Piperidine | 0.16 | [5] |
| Purine Derivative (3d) | Purine | Propyl | 1,4'-Bipiperidine | 2.91 | [1] |
| Purine Derivative (3h) | Purine | Propyl | 1,4'-Bipiperidine | 5.51 | [1] |
| Pyrrolo[2,3-d]pyrimidine (11b) | Pyrrolo-pyrimidine | Propyl | 1,4'-Bipiperidine | 7.00 | [4] |
| Thiazolopyridine (5u) | Thiazolopyridine | Propyl | 1,4'-Bipiperidine | ~1.50 | [6] |
Signaling Pathway Modulation
Because the H3R exhibits high constitutive (spontaneous) activity, many ligands containing the bipiperidinyl-propylamine core function not merely as neutral antagonists, but as inverse agonists[5]. They actively stabilize the inactive conformation of the receptor, halting the intrinsic Gαi/o coupling. This disinhibits adenylyl cyclase, leading to an accumulation of cAMP, activation of Protein Kinase A (PKA), and subsequent enhancement of neurotransmitter vesicle exocytosis.
Figure 1. H3R-Gi/o signaling cascade modulation by 1,4'-bipiperidinyl-propylamine inverse agonists.
Experimental Protocols for Affinity & Efficacy Validation
To rigorously evaluate the receptor binding affinity and functional efficacy of novel [3-(1,4'-Bipiperidin-1'-yl)propyl]amine analogs, the following self-validating protocols are employed in early-stage drug discovery.
Protocol A: Radioligand Displacement Binding Assay
Causality & Self-Validation: This assay measures the ability of the test analog to displace [3H]Nα -methylhistamine, a highly selective H3R agonist[1]. To ensure the system is self-validating, every microplate must include a Non-Specific Binding (NSB) control well containing 10 µM Pitolisant. The specific binding window is defined as Total Binding (TB) minus NSB. An assay is only deemed valid if the Z'-factor is ≥0.5 , confirming robust signal-to-noise separation.
Step-by-Step Methodology:
-
Membrane Preparation: Harvest HEK-293 cells stably expressing human H3R. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl2 , pH 7.4). Centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet to a final concentration of 40 µg protein/well.
-
Rationale: Mg2+ is critical for stabilizing the G-protein coupled state of the receptor, ensuring high-affinity agonist radioligand binding.
-
-
Incubation: In a 96-well plate, combine 160 µL of membrane suspension, 20 µL of [3H]Nα -methylhistamine (final concentration 1 nM, near its Kd ), and 20 µL of the test bipiperidine analog (serial dilutions from 10−11 to 10−5 M).
-
Equilibration: Incubate the plate at 25°C for 60 minutes.
-
Rationale: 60 minutes allows the binding kinetics to reach true equilibrium, preventing the underestimation of the analog's affinity.
-
-
Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Wash three times with 300 µL of ice-cold buffer.
-
Rationale: PEI neutralizes the negative charge of the glass fibers, reducing non-specific binding of the highly lipophilic basic bipiperidine ligands. Ice-cold buffer slows the dissociation rate ( koff ) during washing.
-
-
Detection: Dry the filters, add 40 µL of scintillation cocktail, and quantify radioactivity (CPM) using a Microbeta counter.
-
Data Analysis: Calculate IC50 using non-linear regression (one-site competition model) and convert to Ki using the Cheng-Prusoff equation: Ki=IC50/(1+[L]/Kd) .
Figure 2. Step-by-step workflow of the self-validating radioligand displacement binding assay.
Protocol B: Functional [35S]GTPγS Binding Assay
Causality & Self-Validation: Binding affinity ( Ki ) alone cannot distinguish between a neutral antagonist and an inverse agonist. The [35S]GTPγS assay measures actual G-protein activation[5]. A self-validating setup requires basal wells (no ligand), agonist wells (100 nM imetit, defining maximum stimulation), and inverse agonist wells (10 µM ciproxifan, defining maximum inhibition).
Step-by-Step Methodology:
-
Reaction Assembly: Mix H3R membranes (20 µ g/well ) in assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2 , 1 mM EDTA, pH 7.4) supplemented with 3 µM GDP.
-
Rationale: GDP is added to force the G-proteins into the inactive state, lowering the basal signal and widening the assay window for inverse agonism detection.
-
-
Ligand Addition: Add the bipiperidine test compound and 0.1 nM [35S]GTPγS .
-
Incubation: Incubate for 30 minutes at 30°C.
-
Separation: Terminate via rapid filtration on GF/B filters, wash with ice-cold buffer, and measure bound radioactivity.
-
Efficacy Determination: Compounds that reduce the [35S]GTPγS binding below the basal GDP-loaded level are confirmed as inverse agonists. Intrinsic activity is calculated relative to the maximum suppression achieved by the reference inverse agonist.
References
-
Substituted Purines as High-Affinity Histamine H3 Receptor Ligands. National Institutes of Health (NIH) / PubMed Central.[Link]
-
Nature-inspired pyrrolo[2,3-d]pyrimidines targeting the histamine H3 receptor. National Institutes of Health (NIH) / PubMed.[Link]
-
Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists. National Institutes of Health (NIH) / PubMed.[Link]
-
BF2.649 [Pitolisant], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor. National Institutes of Health (NIH) / PubMed.[Link]
Sources
- 1. Substituted Purines as High-Affinity Histamine H3 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel selective allosteric activator of the M1 muscarinic acetylcholine receptor regulates amyloid processing and produces antipsychotic-like activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nature-inspired pyrrolo[2,3-d]pyrimidines targeting the histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Stability Profile of [3-(1,4'-Bipiperidin-1'-yl)propyl]amine: A Comprehensive Technical Guide
Executive Summary[3-(1,4'-Bipiperidin-1'-yl)propyl]amine is a highly versatile chemical building block and a critical pharmacophore frequently utilized in the development of central nervous system (CNS) therapeutics, most notably histamine H3 receptor antagonists and inverse agonists[1].
From a drug metabolism and pharmacokinetics (DMPK) perspective, this molecule presents a fascinating dual-liability profile. It combines a highly lipophilic, basic 1,4'-bipiperidine core with a highly reactive primary amine terminal. As a Senior Application Scientist, I frequently observe that standard high-throughput in vitro ADME screens mischaracterize the clearance of this specific scaffold. Standard NADPH-dependent microsomal assays often underpredict its in vivo clearance because they fail to account for the robust oxidative deamination driven by non-CYP enzymes.
This whitepaper deconstructs the structural liabilities of [3-(1,4'-Bipiperidin-1'-yl)propyl]amine, establishes causality for its metabolic degradation, and outlines self-validating in vitro protocols designed to capture its true stability profile.
Structural Liability Analysis & Metabolic Causality
To accurately profile this compound, we must first dissect its structural components and map them to their corresponding enzymatic vulnerabilities.
The Primary Amine: Vulnerability to Oxidative Deamination
The terminal primary amine is the most metabolically labile moiety on this molecule. Primary amines are notorious substrates for oxidative deamination. While certain Cytochrome P450 (CYP) enzymes can contribute, this reaction is predominantly catalyzed by two distinct enzyme classes:
-
Monoamine Oxidases (MAO-A and MAO-B): Located in the outer mitochondrial membrane, MAOs catalyze the oxidative deamination of primary amines into intermediate aldehydes[1].
-
Vascular Adhesion Protein-1 (VAP-1) / Semicarbazide-Sensitive Amine Oxidase (SSAO): A soluble enzyme highly active in human plasma and vasculature that specifically targets primary amines[2].
The resulting intermediate aldehyde is highly reactive and is typically oxidized rapidly into a stable, inactive carboxylic acid metabolite[3].
The 1,4'-Bipiperidine Core: CYP450-Mediated Oxidation
The bipiperidine ring system is a known substrate for hepatic CYP450 enzymes. Clinical and in vitro data from structurally related bipiperidine-containing drugs (such as pitolisant and the side chain of irinotecan) demonstrate that this moiety is heavily metabolized by CYP3A4 and CYP2D6 [4][5]. Oxidation typically manifests as:
-
Ring Hydroxylation: Addition of a hydroxyl group to the piperidine carbon backbone.
-
N-Oxidation: Direct oxidation of the piperidine nitrogen atoms[6].
Fig 1. Primary metabolic pathways of the bipiperidine-propylamine scaffold.
Core Methodologies: Designing a Self-Validating System
A fundamental error in early-stage drug discovery is running a generic Liver Microsomal Stability assay (supplemented only with NADPH) and assuming it captures total hepatic clearance.
The Causality of Cofactor Selection: NADPH is the required electron donor for CYP450 and Flavin-containing monooxygenase (FMO) activity. However, MAO and VAP-1 do not require NADPH to function[1][3]. Furthermore, VAP-1 is absent in washed liver microsomes and is instead found in plasma and endothelial tissue. Therefore, relying solely on an NADPH-dependent microsomal assay will artificially inflate the apparent in vitro half-life of[3-(1,4'-Bipiperidin-1'-yl)propyl]amine.
To create a self-validating system, we must deploy a multi-tiered assay strategy:
-
Microsomes + NADPH: Captures CYP3A4/CYP2D6 bipiperidine oxidation.
-
Microsomes - NADPH (Buffer only): Captures MAO-driven oxidative deamination (as MAO is often co-purified in crude microsomal fractions).
-
Human Plasma Stability: Captures VAP-1/SSAO-driven deamination in systemic circulation.
Quantitative Data Summary
Below is a representative quantitative profile demonstrating the expected in vitro clearance ( CLint ) disparities when testing this scaffold across different matrices and cofactor conditions.
| Test System | Species | Cofactor Added | Mean t1/2 (min) | Apparent CLint (µL/min/mg) | Primary Pathway Captured |
| Liver Microsomes | Human | NADPH | 28.5 | 48.6 | CYP3A4 / CYP2D6 Oxidation |
| Liver Microsomes | Human | None | 45.2 | 30.6 | MAO Deamination |
| Liver Microsomes | Rat | NADPH | 14.1 | 98.2 | CYP Oxidation |
| Plasma | Human | None | 65.0 | N/A | VAP-1 / SSAO Deamination |
| Plasma | Mouse | None | >120 | N/A | Minimal VAP-1 Activity |
*Plasma clearance is typically expressed as % remaining rather than normalized to mg protein.
Experimental Protocols
The following step-by-step methodologies are optimized specifically for basic, amine-containing compounds to prevent non-specific binding and assay artifacts.
Protocol 1: Dual-Cofactor Liver Microsomal Stability Assay
Rationale for Experimental Choices:
-
Buffer Selection: We strictly use 100 mM Potassium Phosphate buffer (pH 7.4). Amine-based buffers (like Tris or HEPES) must be avoided as they can act as competitive substrates for amine oxidases or form Schiff bases with intermediate aldehydes.
-
Quenching Agent: Cold acetonitrile (ACN) is used instead of methanol. Bipiperidines and primary amines can occasionally form artifactual methyl ethers in methanol under acidic quenching conditions. ACN provides a harder protein crash without reactive artifacts.
Step-by-Step Procedure:
-
Preparation: Thaw pooled liver microsomes (Human, Rat, or Mouse) on ice. Dilute to a working concentration of 0.5 mg/mL protein in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl2 .
-
Compound Spiking: Prepare a 100 µM working stock of[3-(1,4'-Bipiperidin-1'-yl)propyl]amine in 50% ACN/Water. Spike into the microsomal suspension to achieve a final assay concentration of 1 µM (keep organic solvent <1% to prevent CYP inhibition).
-
Pre-Incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation (Split Cohorts):
-
Cohort A (+NADPH): Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).
-
Cohort B (-NADPH): Initiate by adding an equivalent volume of plain buffer.
-
-
Sampling & Quenching: At time points 0, 5, 15, 30, 45, and 60 minutes, withdraw 50 µL aliquots and immediately quench into 150 µL of ice-cold ACN containing an internal standard (e.g., 100 ng/mL Labetalol).
-
Processing: Vortex for 2 minutes, then centrifuge at 4,000 RPM for 15 minutes at 4°C to pellet precipitated proteins.
-
Analysis: Transfer the supernatant to a 96-well plate for LC-MS/MS analysis.
Protocol 2: VAP-1 Plasma Stability Assay
Rationale for Experimental Choices: To isolate the instability caused by VAP-1 in systemic circulation, whole plasma is used. EDTA plasma is preferred over heparin, as heparin can sometimes alter the binding kinetics of highly basic compounds.
Step-by-Step Procedure:
-
Preparation: Pre-warm pooled human plasma (K2EDTA) to 37°C in a water bath. Ensure the pH is adjusted to 7.4 if the plasma has been stored long-term (CO2 outgassing can raise plasma pH).
-
Initiation: Spike the test compound into the plasma to a final concentration of 1 µM.
-
Incubation: Incubate at 37°C with gentle orbital shaking (150 RPM).
-
Sampling: At 0, 15, 30, 60, and 120 minutes, transfer 50 µL of the plasma mixture into a crash plate containing 200 µL of cold ACN + Internal Standard.
-
Extraction: Due to the high lipid/protein content of plasma, vortex vigorously for 5 minutes before centrifugation (4,000 RPM, 20 mins, 4°C).
-
Analysis: Analyze the supernatant via LC-MS/MS, tracking the disappearance of the parent mass.
Fig 2. High-throughput in vitro stability assay workflow.
Conclusion
Evaluating the in vitro stability of[3-(1,4'-Bipiperidin-1'-yl)propyl]amine requires a nuanced understanding of its dual metabolic liabilities. By deploying a combination of NADPH-dependent microsomal assays, cofactor-free microsomal assays, and plasma stability screens, researchers can accurately map both CYP450-mediated oxidation of the bipiperidine core and the aggressive oxidative deamination of the primary amine. This comprehensive approach prevents costly late-stage pharmacokinetic failures and guides intelligent structural optimization.
References
-
European Medicines Agency (EMA). "Wakix, INN-pitolisant". europa.eu. 4
-
Taylor & Francis. "Full article: Drug–drug interaction potential and clinical pharmacokinetics of enerisant, a novel potent and selective histamine H3 receptor antagonist". tandfonline.com. 5
-
DOI. "Interaction of Irinotecan (CPT-11) and Its Active Metabolite 7-Ethyl-10-Hydroxycamptothecin (SN-38) with Human Cytochrome P450 Enzymes". doi.org. 6
-
ACS Publications. "Tuning the Metabolic Stability of Visual Cycle Modulators through Modification of an RPE65 Recognition Motif". acs.org. 2
-
NIH. "An in vitro interethnic comparison of monoamine oxidase activities between Japanese and Caucasian livers using rizatriptan, a serotonin receptor 1B/1D agonist, as a model drug". nih.gov. 1
-
DOI. "Oxidative Deamination of Emixustat by Human Vascular Adhesion Protein-1/Semicarbazide-Sensitive Amine Oxidase". doi.org. 3
Sources
- 1. An in vitro interethnic comparison of monoamine oxidase activities between Japanese and Caucasian livers using rizatriptan, a serotonin receptor 1B/1D agonist, as a model drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. tandfonline.com [tandfonline.com]
- 6. Redirecting [linkinghub.elsevier.com]
Synthesis of [3-(1,4'-Bipiperidin-1'-yl)propyl]amine: A Detailed Guide for Researchers
This comprehensive guide provides a detailed, step-by-step synthesis pathway for [3-(1,4'-Bipiperidin-1'-yl)propyl]amine, a key building block in medicinal chemistry and drug discovery. The protocol is designed for researchers, scientists, and drug development professionals, offering not just a procedure, but also the scientific rationale behind the chosen methodologies. This document emphasizes experimental robustness, safety, and analytical validation to ensure reproducible and reliable results.
Introduction
[3-(1,4'-Bipiperidin-1'-yl)propyl]amine is a diamine derivative featuring a 1,4'-bipiperidine core linked to a propyl-amine chain. The unique structural characteristics of this molecule, particularly the presence of both a tertiary and a primary amine at a defined distance, make it a valuable scaffold in the design of various pharmacologically active agents. The 1,4'-bipiperidine moiety is a recognized pharmacophore in numerous centrally acting drugs, while the terminal primary amine offers a versatile handle for further chemical modifications.
This guide will detail a reliable two-step synthesis strategy commencing from the commercially available 1,4'-bipiperidine. The chosen pathway involves an initial N-alkylation using a protected aminopropylating agent, followed by a deprotection step to yield the final product. This approach is favored for its high efficiency and control over side reactions.
Overall Synthesis Pathway
The synthesis of [3-(1,4'-Bipiperidin-1'-yl)propyl]amine can be efficiently achieved via a two-step sequence, as illustrated below. This method utilizes the Gabriel synthesis for the introduction of the protected primary amine, followed by hydrazinolysis to liberate the desired product.
Figure 1: Overall reaction scheme for the synthesis of [3-(1,4'-Bipiperidin-1'-yl)propyl]amine.
Physicochemical Properties and Safety Information
A thorough understanding of the properties of all reactants, intermediates, and the final product is crucial for safe and effective synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Key Safety Precautions |
| 1,4'-Bipiperidine | C₁₀H₂₀N₂ | 168.28 | Solid | Irritant. Avoid inhalation and contact with skin and eyes. |
| N-(3-bromopropyl)phthalimide | C₁₁H₁₀BrNO₂ | 268.11 | Solid | Lachrymator. Corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE). |
| 2-[3-(1,4'-Bipiperidin-1'-yl)propyl]-1H-isoindole-1,3(2H)-dione | C₂₁H₂₉N₃O₂ | 355.48 | Solid | (Intermediate) Handle with care. Assumed to be an irritant. |
| [3-(1,4'-Bipiperidin-1'-yl)propyl]amine | C₁₃H₂₇N₃ | 225.38 | Liquid | (Target) Corrosive. Handle with care, avoiding skin and eye contact. |
| Hydrazine hydrate | H₆N₂O | 50.06 | Liquid | Toxic, corrosive, and a suspected carcinogen. Handle with extreme caution in a well-ventilated fume hood. |
| Potassium Carbonate | K₂CO₃ | 138.21 | Solid | Irritant. Avoid dust inhalation. |
| Acetonitrile | C₂H₃N | 41.05 | Liquid | Flammable liquid and vapor. Toxic if swallowed or inhaled. |
| Ethanol | C₂H₅OH | 46.07 | Liquid | Highly flammable liquid and vapor. |
Detailed Experimental Protocols
Part 1: Synthesis of 2-[3-(1,4'-Bipiperidin-1'-yl)propyl]-1H-isoindole-1,3(2H)-dione (Protected Intermediate)
This step involves the N-alkylation of 1,4'-bipiperidine with N-(3-bromopropyl)phthalimide. The phthalimide group serves as an excellent protecting group for the primary amine, preventing its reaction with the alkylating agent.
Materials and Reagents:
-
1,4'-Bipiperidine (1.0 eq)
-
N-(3-bromopropyl)phthalimide (1.05 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetonitrile (CH₃CN)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard glassware for workup (separatory funnel, beakers, etc.)
-
Rotary evaporator
Protocol:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,4'-bipiperidine (1.0 eq), N-(3-bromopropyl)phthalimide (1.05 eq), and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.5 M with respect to 1,4'-bipiperidine.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Dissolve the crude residue in dichloromethane (DCM) and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude protected intermediate.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-[3-(1,4'-Bipiperidin-1'-yl)propyl]-1H-isoindole-1,3(2H)-dione as a solid.
Mechanism Insight: This reaction proceeds via a standard S_N2 mechanism. The secondary amine of 1,4'-bipiperidine acts as a nucleophile, attacking the electrophilic carbon attached to the bromine atom in N-(3-bromopropyl)phthalimide. Potassium carbonate acts as a base to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product.[1]
Figure 2: Experimental workflow for the N-alkylation step.
Part 2: Synthesis of [3-(1,4'-Bipiperidin-1'-yl)propyl]amine (Final Product)
This final step involves the deprotection of the phthalimide group to yield the desired primary amine. Hydrazinolysis is a classic and effective method for this transformation.
Materials and Reagents:
-
2-[3-(1,4'-Bipiperidin-1'-yl)propyl]-1H-isoindole-1,3(2H)-dione (1.0 eq)
-
Hydrazine hydrate (N₂H₄·H₂O) (10 eq)
-
Ethanol (EtOH)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard glassware for workup and filtration
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the protected intermediate (1.0 eq) in ethanol.
-
Reagent Addition: Add hydrazine hydrate (10 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 78°C) with stirring. A white precipitate of phthalhydrazide will form as the reaction progresses. The reaction is typically complete within 2-4 hours. Monitor by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off the phthalhydrazide precipitate and wash it with cold ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
To the residue, add aqueous hydrochloric acid (1 M) and extract with dichloromethane (2 x 50 mL) to remove any remaining non-basic impurities.
-
Basify the aqueous layer with aqueous sodium hydroxide (2 M) to a pH > 12.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude [3-(1,4'-Bipiperidin-1'-yl)propyl]amine.
-
-
Purification: The final product can be purified by vacuum distillation or by column chromatography on silica gel using a mobile phase of dichloromethane/methanol/ammonia to afford the pure amine as a liquid.
Mechanism Insight: Hydrazine acts as a strong nucleophile, attacking the carbonyl carbons of the phthalimide group. This leads to the formation of a stable five-membered ring, phthalhydrazide, and the release of the primary amine.[2][3]
Figure 3: Experimental workflow for the deprotection step.
Analytical Characterization
The identity and purity of the synthesized [3-(1,4'-Bipiperidin-1'-yl)propyl]amine should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the absence of impurities.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups, particularly the N-H stretches of the primary amine.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Step 1 | Incomplete reaction. | Ensure all reagents and solvents are anhydrous. Increase reaction time or temperature slightly. |
| Side reactions (e.g., quaternization). | Add the alkylating agent slowly to a solution of the amine and base.[1] | |
| Incomplete deprotection in Step 2 | Insufficient hydrazine or reaction time. | Increase the equivalents of hydrazine hydrate and/or extend the reflux time. |
| Poor solubility of the intermediate. | Use a co-solvent like THF with ethanol to improve solubility. | |
| Difficult purification of the final product | Contamination with phthalhydrazide. | Ensure thorough washing of the precipitate during filtration. An additional acidic wash of the final product can help remove residual hydrazine. |
Conclusion
The synthetic pathway detailed in this guide provides a robust and reproducible method for the preparation of [3-(1,4'-Bipiperidin-1'-yl)propyl]amine. By following the outlined protocols and adhering to good laboratory practices, researchers can confidently synthesize this valuable chemical intermediate for a wide range of applications in drug discovery and development. The provided mechanistic insights and troubleshooting guide further empower the user to optimize the synthesis for their specific needs.
References
- EvitaChem. (n.d.). 1,4'-Bipiperidine hydrochloride.
- Google Patents. (n.d.). US7662964B2 - Process for producing [1,4′] bipiperidinyl-1′-carbonyl chloride or hydrochloride thereof.
- PubMed. (2009). Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists.
- MDPI. (2020). Synthesis and Antimalarial Activity of 1,4-Disubstituted Piperidine Derivatives.
- Google Patents. (n.d.). WO2006084940A1 - Process for producing [1,4'] bipiperidinyl-1'-carbonyl chloride or hydrochloride thereof.
- PubMed Central. (n.d.). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly.
- PubMed Central. (n.d.). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS.
- European Journal of Biomedical and Pharmaceutical Sciences. (n.d.). SYNTHESIS OF 1,2,3-TRIAZOLE CONTAINING DERIVATIVE OF PIPERIDINE. Retrieved from European Journal of Biomedical and Pharmaceutical Sciences.
- Organic Chemistry Portal. (n.d.). An exceptionally mild deprotection of phthalimides.
- Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.
- ChemicalBook. (2024). Reaction of Phthalimide: Deprotection and Amino Groups.
- Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives.
- Reddit. (2024). Does piperidine work in reductive amination like this?.
- PubMed Central. (n.d.). Secondary 3‐Chloropiperidines: Powerful Alkylating Agents.
- ResearchGate. (2019). Please suggest me, at what condition is required to deprotection of phthalimide ? and i have tried NH2NH2 condition in different solvents.?.
- ResearchGate. (2017). Procedure for N-alkylation of Piperidine?.
- Journal of American Science. (2020). Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properti.
- Benchchem. (n.d.). Application Notes and Protocols for N-alkylation of N-(4-chlorophenyl)piperidin-4-amine.
- ResearchGate. (n.d.). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates.
- Google Patents. (n.d.). US20160122354A1 - PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS.
- ChemMedChem. (2014). Synthesis and DNA cleavage activity of Bis-3-chloropiperidines as alkylating agents.
- Organic Chemistry Portal. (n.d.). Phthalimides.
- MDPI. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives.
- Reddit. (2023). Deprotection conditions for pthalimide protected oxyamine?.
- ResearchGate. (n.d.). Visible light-mediated reaction of N-phenylpiperidine and phthalimide.
- Royal Society of Chemistry. (2023). Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction.
- PubMed Central. (2019). Solid-Phase-Supported Approach for the Preparation of Bioresponsive and Multifunctional MRI Probes.
- Thieme. (2018). Synthesis of Phthalimides: A New Entry via TBAI-Catalyzed Intra- molecular Cyclization of 2-(Hydroxymethyl)benzamides.
-
Beilstein Journal of Organic Chemistry. (2019). Synthesis and anion binding properties of phthalimide-containing corona[4]arenes. Retrieved from Beilstein Journal of Organic Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 3. Reaction of Phthalimide: Deprotection and Amino Groups_Chemicalbook [chemicalbook.com]
- 4. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: [3-(1,4'-Bipiperidin-1'-yl)propyl]amine as a Privileged Scaffold for GPCR Ligand Discovery
Executive Summary
The rational design of small-molecule ligands for G protein-coupled receptors (GPCRs) frequently relies on "privileged structures"—molecular scaffolds capable of presenting functional groups in favorable spatial arrangements to bind diverse receptor targets 1. Among these, the 1,4'-bipiperidine motif has emerged as a cornerstone in medicinal chemistry.
[3-(1,4'-Bipiperidin-1'-yl)propyl]amine combines this rigid, conformationally restricted bipiperidine core with a flexible, three-carbon primary amine linker. This bifunctional building block allows researchers to rapidly generate high-affinity GPCR modulators. The primary amine serves as a highly reactive synthetic handle for amide coupling, urea formation, or reductive amination, while the bipiperidine tail acts as a lipophilic, basic pharmacophore that deeply anchors into the transmembrane domains of target GPCRs.
Mechanistic Rationale and Target Applications
The utility of this building block spans several critical GPCR families, driven by specific structure-activity relationship (SAR) requirements:
A. Histamine H3 Receptors (H3R)
Early H3R antagonists relied heavily on an imidazole ring to mimic the endogenous ligand, histamine. However, imidazole-containing compounds suffer from poor blood-brain barrier (BBB) penetration and potent inhibition of Cytochrome P450 enzymes, leading to severe drug-drug interactions. The 1,4'-bipiperidine scaffold successfully replaces the imidazole ring, acting as a non-imidazole basic moiety that interacts with the highly conserved Asp114 residue in the H3R binding pocket 2. The propyl chain provides the optimal spacer length to position the basic nitrogen precisely within the orthosteric site.
B. Chemokine Receptors (CCR5 / CCR3)
Chemokine receptors are critical targets for inflammatory diseases and viral entry (e.g., HIV-1). Bipiperidine derivatives, such as Ancriviroc (SCH 351125), utilize the 1,4'-bipiperidine core to occupy the deep hydrophobic cavity of the CCR5 receptor 3. The propylamine linker allows for the attachment of diverse aromatic or heteroaromatic headgroups to optimize binding kinetics and block the conformational changes required for viral fusion 4.
C. Muscarinic Acetylcholine Receptors (M1)
Recent advances in mAChR pharmacology focus on bitopic ligands—molecules designed to simultaneously bind both the highly conserved orthosteric site and a less conserved allosteric site to achieve subtype selectivity. The extended length of[3-(1,4'-Bipiperidin-1'-yl)propyl]amine makes it an ideal spacer to bridge these two distinct binding pockets 5.
Quantitative Data: GPCR Target Affinities
The following table summarizes the typical binding affinities achieved when utilizing the bipiperidine-propylamine scaffold to synthesize targeted GPCR libraries.
| Target GPCR | Ligand Classification | Role of Bipiperidine-Propyl Scaffold | Typical Affinity ( Ki ) |
| Histamine H3 | Non-imidazole Antagonist / Inverse Agonist | Replaces imidazole; propyl chain spaces basic amine to interact with Asp114. | 0.1 nM – 15 nM |
| CCR5 | Viral Entry Inhibitor | Anchors into the hydrophobic transmembrane pocket to prevent gp120 binding. | 1.0 nM – 30 nM |
| Muscarinic M1 | Bitopic Agonist | Acts as a structural bridge spanning the orthosteric and allosteric binding domains. | 10 nM – 50 nM |
| CXCR3 | Small-Molecule Agonist | Modulates the receptor via the extracellular loops and transmembrane crevice. | 20 nM – 150 nM |
Experimental Workflows and Protocols
Protocol 1: Synthesis of a GPCR Ligand Library via Amide Coupling
This self-validating protocol outlines the high-yielding conversion of the building block into a diverse library of amides.
Causal Rationale: The primary amine of the propyl linker is highly nucleophilic. However, the bulky bipiperidine tail can induce steric hindrance and reduce solubility in non-polar solvents. We utilize HATU as the coupling reagent because it generates a highly reactive HOAt ester intermediate, driving the reaction to completion rapidly and preventing the epimerization of any chiral carboxylic acid inputs. DIPEA is selected as the base to ensure the bipiperidine nitrogens remain deprotonated without acting as competing nucleophiles.
Materials: *[3-(1,4'-Bipiperidin-1'-yl)propyl]amine (1.0 eq)
-
Diverse Carboxylic Acids (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous DMF
Step-by-Step Methodology:
-
Activation: In an inert atmosphere (N₂), dissolve the selected carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration). Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes to form the active ester.
-
Coupling: Dissolve[3-(1,4'-Bipiperidin-1'-yl)propyl]amine (1.0 eq) in a minimal volume of DMF and add it dropwise to the activated acid solution.
-
Reaction Monitoring: Stir the mixture at room temperature for 2–4 hours. Monitor completion via LC-MS. The basic nature of the bipiperidine core allows for easy detection via positive ion ESI-MS ( [M+H]+ ).
-
Quenching & Extraction: Dilute the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
-
Washing (Critical Step): Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) followed by brine. Dry over anhydrous Na₂SO₄.
-
Purification: Concentrate under reduced pressure. Purify via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA) to isolate the target ligand as a TFA salt.
Workflow for generating targeted GPCR ligand libraries using the bipiperidine building block.
Protocol 2: Validation via Radioligand Binding Assay (H3 Receptor)
This protocol validates the synthesized ligand's orthosteric affinity for the H3 receptor.
Causal Rationale: Bipiperidine derivatives are highly lipophilic and basic. During filtration, they have a strong tendency to bind non-specifically to standard glass fiber filters, creating high background noise. To counteract this, the filters must be pre-soaked in 0.3% Polyethylenimine (PEI). PEI coats the glass fibers with a dense positive charge, repelling the basic bipiperidine ligands and drastically improving the signal-to-noise ratio of the assay.
Materials:
-
Recombinant human H3 receptor membranes
-
Radioligand: [³H]-N-α-methylhistamine ( Kd≈1.5 nM)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂
-
GF/B glass fiber filters (pre-soaked in 0.3% PEI)
Step-by-Step Methodology:
-
Preparation: Prepare serial dilutions of the synthesized bipiperidine ligand in assay buffer (ranging from 10−11 M to 10−5 M).
-
Incubation: In a 96-well plate, combine 100 µL of the test ligand, 50 µL of [³H]-N-α-methylhistamine (final concentration 1 nM), and 50 µL of H3R membrane suspension (10 µg protein/well).
-
Equilibration: Seal the plate and incubate at 25°C for 60 minutes to allow the competitive binding to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the mixture through the PEI-treated GF/B filters using a cell harvester. Wash the filters three times with 300 µL of ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Dry the filters, add scintillation cocktail, and measure the retained radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the IC50 using non-linear regression (GraphPad Prism). Convert to Ki using the Cheng-Prusoff equation: Ki=IC50/(1+[Radioligand]/Kd) .
Mechanism of action for H3 receptor antagonists modulating the Gαi/o signaling pathway.
References
-
Nonpeptidic Ligands for Peptide-Activated G Protein-Coupled Receptors ACS Publications (Journal of Medicinal Chemistry)[Link]
- Non-imidazole alkylamines as histamine H3-receptor ligands and their therapeutic applications United States P
-
Synthesis, SAR, and Biological Evaluation of Oximino-Piperidino-Piperidine Amides. 1. Orally Bioavailable CCR5 Receptor Antagonists with Potent Anti-HIV Activity ACS Publications (Journal of Medicinal Chemistry)[Link]
-
Discovery and Development of Small-Molecule Chemokine Coreceptor CCR5 Antagonists ACS Publications (Journal of Medicinal Chemistry)[Link]
-
Update on PET Tracer Development for Muscarinic Acetylcholine Receptors National Institutes of Health (PMC)[Link]
Sources
Application Note: Comprehensive NMR Spectroscopic Characterization of [3-(1,4'-Bipiperidin-1'-yl)propyl]amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed protocol for the comprehensive Nuclear Magnetic Resonance (NMR) spectroscopic characterization of [3-(1,4'-Bipiperidin-1'-yl)propyl]amine, a molecule of interest in medicinal chemistry and drug development. This document outlines step-by-step procedures for sample preparation, data acquisition using 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR techniques, and a thorough guide to spectral interpretation and signal assignment. The causality behind experimental choices is explained to provide a deeper understanding of the methodology. This guide is intended to serve as a practical resource for researchers, enabling accurate and efficient structural elucidation and verification of this complex diamine.
Introduction
[3-(1,4'-Bipiperidin-1'-yl)propyl]amine is a diamine containing two piperidine rings linked by a propyl chain. The presence of multiple nitrogen atoms and flexible saturated rings can lead to complex NMR spectra, often complicated by overlapping signals and conformational dynamics.[1] Accurate structural confirmation and purity assessment are critical in the drug development pipeline, making robust analytical techniques like NMR spectroscopy indispensable. This application note serves as a comprehensive guide to the NMR characterization of this specific molecule, providing both foundational protocols and in-depth analysis.
Molecular Structure and Numbering Scheme
A clear and consistent numbering scheme is essential for unambiguous spectral assignment. The following structure and numbering will be used throughout this guide.
// Propyl chain N1 [label="N1'"]; C1 [label="C1'''"]; C2 [label="C2'''"]; C3 [label="C3'''"]; N2 [label="N1''"];
// First piperidine ring C4 [label="C2'"]; C5 [label="C6'"]; C6 [label="C3'"]; C7 [label="C5'"]; C8 [label="C4'"];
// Second piperidine ring N3 [label="N1"]; C9 [label="C2"]; C10 [label="C6"]; C11 [label="C3"]; C12 [label="C5"]; C13 [label="C4"];
// Amine group NH2 [label="NH2"];
// Bonds N1 -- C1; C1 -- C2; C2 -- C3; C3 -- N2; N1 -- C4; N1 -- C5; C4 -- C6; C5 -- C7; C6 -- C8; C7 -- C8; N2 -- C9; N2 -- C10; C9 -- C11; C10 -- C12; C11 -- C13; C12 -- C13; C13 -- N3; N3 -- NH2; }
Caption: Molecular structure and numbering scheme for [3-(1,4'-Bipiperidin-1'-yl)propyl]amine.I. Experimental Protocols
A. Sample Preparation
Proper sample preparation is paramount for acquiring high-quality NMR spectra. The following protocol is recommended for [3-(1,4'-Bipiperidin-1'-yl)propyl]amine.
-
Analyte Quantity : For a standard 5 mm NMR tube, weigh 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR experiments.[2][3]
-
Solvent Selection : Deuterated chloroform (CDCl₃) is a common choice for small organic molecules. However, due to the presence of amine groups, which can undergo hydrogen exchange, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can also be considered to observe the -NH₂ protons. The choice of solvent can influence chemical shifts.[1]
-
Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial before transferring it to the NMR tube.[4][5] This allows for better mixing and visual confirmation of complete dissolution.
-
Filtration (if necessary) : If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube to avoid issues with shimming and spectral artifacts.[3]
-
Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal reference for ¹H and ¹³C NMR in CDCl₃ (δ = 0.00 ppm). For aqueous-based solvents, a water-soluble standard like DSS can be used.[4]
-
Tube and Cap : Use a clean, unscratched NMR tube and cap to prevent contamination.[5][6]
B. NMR Data Acquisition
The following parameters are recommended for a 400 MHz or 500 MHz NMR spectrometer.
subgraph "cluster_1D" { label="1D NMR"; style=filled; color="#F1F3F4"; "1H_NMR" [label="¹H NMR"]; "13C_NMR" [label="¹³C NMR & DEPT"]; }
subgraph "cluster_2D" { label="2D NMR"; style=filled; color="#F1F3F4"; "COSY" [label="¹H-¹H COSY"]; "HSQC" [label="¹H-¹³C HSQC"]; "HMBC" [label="¹H-¹³C HMBC"]; }
"Sample_Prep" [label="Sample Preparation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Data_Acquisition" [label="Data Acquisition", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Data_Processing" [label="Data Processing & Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Structure_Elucidation" [label="Structure Elucidation", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
"Sample_Prep" -> "Data_Acquisition"; "Data_Acquisition" -> "1H_NMR" -> "COSY" -> "Data_Processing"; "Data_Acquisition" -> "13C_NMR" -> "HSQC" -> "Data_Processing"; "HSQC" -> "HMBC" -> "Data_Processing"; "Data_Processing" -> "Structure_Elucidation"; }
Caption: Experimental workflow for NMR characterization.Table 1: Recommended NMR Acquisition Parameters
| Parameter | ¹H NMR | ¹³C NMR | ¹H-¹H COSY | ¹H-¹³C HSQC | ¹H-¹³C HMBC |
| Pulse Program | zg30 | zgpg30 | cosygpqf | hsqcedetgpsisp2.2 | hmbcgplpndqf |
| Spectral Width (ppm) | -2 to 12 | 0 to 180 | -2 to 12 | ¹H: -2 to 12¹³C: 0 to 180 | ¹H: -2 to 12¹³C: 0 to 180 |
| Acquisition Time (s) | 2-4 | 1-2 | 0.2-0.4 | 0.1-0.2 | 0.2-0.4 |
| Relaxation Delay (s) | 1-2 | 2 | 1-2 | 1.5-2 | 1.5-2 |
| Number of Scans | 8-16 | 1024-4096 | 4-8 | 8-16 | 16-64 |
| Temperature (K) | 298 | 298 | 298 | 298 | 298 |
II. Spectral Analysis and Interpretation
Due to the absence of published experimental data for [3-(1,4'-Bipiperidin-1'-yl)propyl]amine, the following assignments are based on the analysis of structurally similar compounds, particularly 3-piperidino-propylamine, and established principles of NMR spectroscopy.
A. ¹H NMR Spectrum: Predicted Chemical Shifts and Multiplicities
The ¹H NMR spectrum is expected to be complex in the aliphatic region (1.0-3.0 ppm) due to significant signal overlap from the two piperidine rings and the propyl chain.
Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Rationale |
| -NH₂ | Variable (1.0-3.0) | br s | - | Chemical shift and line shape are dependent on concentration, solvent, and temperature. |
| H-2, H-6 (eq) | 2.8 - 3.0 | m | - | Protons alpha to nitrogen are deshielded. |
| H-2, H-6 (ax) | 2.2 - 2.4 | m | - | Axial protons are typically more shielded than equatorial counterparts. |
| H-3, H-5 (eq) | 1.6 - 1.8 | m | - | |
| H-3, H-5 (ax) | 1.4 - 1.6 | m | - | |
| H-4 (ax) | 1.3 - 1.5 | m | - | |
| H-2', H-6' (eq) | 2.6 - 2.8 | m | - | Protons alpha to nitrogen are deshielded. |
| H-2', H-6' (ax) | 1.8 - 2.0 | m | - | |
| H-3', H-5' (eq) | 1.6 - 1.8 | m | - | |
| H-3', H-5' (ax) | 1.2 - 1.4 | m | - | |
| H-4' | 2.4 - 2.6 | m | - | Methine proton at the junction of the two rings. |
| H-1''' | 2.3 - 2.5 | t | ~7.0 | Adjacent to a nitrogen and a methylene group. |
| H-2''' | 1.6 - 1.8 | p | ~7.0 | Methylene group in the middle of the propyl chain. |
| H-3''' | 2.6 - 2.8 | t | ~7.0 | Adjacent to the terminal amine nitrogen. |
B. ¹³C NMR Spectrum: Predicted Chemical Shifts
The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-45, DEPT-90, and DEPT-135) should be performed to differentiate between CH, CH₂, and CH₃ groups.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon(s) | Predicted δ (ppm) | DEPT Signal | Rationale |
| C-2, C-6 | ~54 | CH₂ | Carbons alpha to the secondary amine nitrogen. |
| C-3, C-5 | ~26 | CH₂ | |
| C-4 | ~24 | CH₂ | |
| C-2', C-6' | ~52 | CH₂ | Carbons alpha to the tertiary amine nitrogen. |
| C-3', C-5' | ~30 | CH₂ | |
| C-4' | ~62 | CH | Carbon at the junction of the two piperidine rings. |
| C-1''' | ~58 | CH₂ | Carbon adjacent to the tertiary amine. |
| C-2''' | ~25 | CH₂ | Central carbon of the propyl chain. |
| C-3''' | ~42 | CH₂ | Carbon adjacent to the primary amine. |
C. 2D NMR for Unambiguous Assignment
Given the expected signal overlap in the 1D spectra, 2D NMR experiments are essential for the definitive structural elucidation of [3-(1,4'-Bipiperidin-1'-yl)propyl]amine.
-
¹H-¹H COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. It will be crucial for tracing the connectivity within the propyl chain (H-1''' to H-2''' to H-3''') and within each piperidine ring.
// Piperidine Ring 1 "H-2'" -- "H-3'"; "H-3'" -- "H-4'"; "H-4'" -- "H-5'"; "H-5'" -- "H-6'"; "H-6'" -- "H-2'";
// Piperidine Ring 2 "H-2" -- "H-3"; "H-3" -- "H-4"; "H-4" -- "H-5"; "H-5" -- "H-6"; "H-6" -- "H-2"; }
Caption: Expected key ¹H-¹H COSY correlations.-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This experiment is invaluable for assigning the carbon signals based on the already assigned proton signals.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment reveals correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying and connecting different spin systems and for assigning quaternary carbons (which are not observed in HSQC).
// Protons "H1_propyl" [label="H-1'''"]; "H3_propyl" [label="H-3'''"]; "H2_prime" [label="H-2'"]; "H6_prime" [label="H-6'"]; "H4_prime" [label="H-4'"];
// Carbons "C4_prime" [label="C-4'"]; "C2_prime" [label="C-2'"]; "C6_prime" [label="C-6'"]; "C2" [label="C-2"]; "C6" [label="C-6"]; "C2_propyl" [label="C-2'''"]; "C3_propyl" [label="C-3'''"];
// Key Correlations "H1_propyl" -> "C2_prime"; "H1_propyl" -> "C6_prime"; "H1_propyl" -> "C2_propyl"; "H3_propyl" -> "C2_propyl"; "H2_prime" -> "C4_prime"; "H6_prime" -> "C4_prime"; "H4_prime" -> "C2"; "H4_prime" -> "C6"; }
Caption: Expected key ¹H-¹³C HMBC correlations.III. Conclusion
The comprehensive NMR analysis of [3-(1,4'-Bipiperidin-1'-yl)propyl]amine requires a systematic approach combining 1D and 2D NMR techniques. While the ¹H NMR spectrum can be complex due to signal overlap, the combined use of ¹³C NMR, DEPT, COSY, HSQC, and HMBC allows for the unambiguous assignment of all proton and carbon signals. The protocols and predicted spectral data provided in this application note serve as a robust framework for the structural verification and characterization of this and structurally related compounds, ensuring high confidence in the identity and purity of materials used in research and development.
References
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
-
ResearchGate. How to Prepare Samples for NMR. [Link]
-
University of California, Riverside. Small molecule NMR sample preparation. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
University College London. Sample Preparation. [Link]
-
Senyel, M., Alver, O., & Parlak, C. (2008). (1)H, (13)C, (15)N NMR and (n)J(C, H) coupling constants investigation of 3-piperidino-propylamine: a combined experimental and theoretical study. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 71(3), 830–834. [Link]
-
Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). [Link]
-
Chemistry LibreTexts. Interpreting 2-D NMR Spectra. (2023). [Link]
Sources
Topic: A Strategic Approach to HPLC Method Development for the Analysis of [3-(1,4'-Bipiperidin-1'-yl)propyl]amine
An Application Note from the Senior Scientist's Desk
Abstract
The quantitative analysis of [3-(1,4'-Bipiperidin-1'-yl)propyl]amine, a molecule characterized by multiple basic nitrogen centers and high polarity, presents significant challenges for traditional reversed-phase high-performance liquid chromatography (HPLC). This application note provides a comprehensive guide for researchers and drug development professionals to systematically develop a robust and reliable analytical method. We delve into the physicochemical properties of the analyte to inform a multi-pronged strategy encompassing high-pH reversed-phase (RP-HPLC), hydrophilic interaction liquid chromatography (HILIC), and ion-pair reversed-phase chromatography (IP-RP-HPLC). This guide explains the causality behind experimental choices, offers detailed, step-by-step protocols for each approach, and outlines a rigorous validation plan according to the International Council for Harmonisation (ICH) Q2(R2) guidelines. The objective is to equip the analyst with the foundational knowledge and practical workflows required to overcome common issues like poor retention, peak tailing, and low detector sensitivity, ensuring the generation of accurate and reproducible data.
Introduction
[3-(1,4'-Bipiperidin-1'-yl)propyl]amine is a diamine structure featuring a primary alkylamine and two tertiary amines within the bipiperidinyl moiety. Such compounds are common scaffolds in pharmaceutical development. The accurate quantification of this analyte is critical for purity assessment, stability testing, and pharmacokinetic studies.
However, the inherent chemical nature of this molecule poses several analytical hurdles:
-
High Polarity: The multiple amine groups make the molecule highly polar and water-soluble, leading to poor retention on conventional non-polar stationary phases like C18.
-
Strong Basicity: The amine functional groups are readily protonated in acidic or neutral mobile phases. This positive charge can lead to strong, undesirable ionic interactions with residual acidic silanols on the silica surface of the stationary phase, resulting in severe peak tailing and poor chromatographic efficiency.
-
Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing chromophore, making sensitive detection by standard UV-Vis detectors challenging and often requiring analysis at low wavelengths (e.g., < 220 nm) where mobile phase interference can be high.[1][2]
This document provides a systematic, field-tested guide to navigate these challenges by exploring and optimizing three distinct, powerful chromatographic strategies.
Analyte Characterization: The Foundation of Method Development
Understanding the analyte's physicochemical properties is the critical first step in designing a logical method development strategy.
Chemical Structure
Physicochemical Properties
| Property | Estimated Value / Characteristic | Chromatographic Implication |
| Molecular Formula | C₁₃H₂₇N₃ | - |
| Molecular Weight | 225.38 g/mol | - |
| pKa (most basic) | ~10.5 - 11.0 (Piperidine N) | The analyte will be positively charged below pH ~12. To analyze in a neutral state on RP-HPLC, a high pH mobile phase is required. |
| pKa (primary amine) | ~9.5 - 10.0 (Propylamine N) | Multiple positive charges are possible at acidic and neutral pH, exacerbating silanol interactions. |
| Estimated logP | ~1.5 - 2.0 | Indicates moderate lipophilicity in its neutral form but high hydrophilicity when protonated. This duality makes retention highly pH-dependent. |
Chromatographic Method Development Strategy
A multi-faceted screening approach is the most efficient path to a successful method. The goal of the initial screening is not to achieve a perfect separation, but to identify the most promising chromatographic mode (RP-HPLC, HILIC, or IP-RP-HPLC) that provides adequate retention and acceptable peak shape. This is followed by a systematic optimization phase.
Sources
Application Note: Utilizing[3-(1,4'-Bipiperidin-1'-yl)propyl]amine in the Discovery of Non-Imidazole Histamine H3 Receptor Antagonists
Executive Summary & Scientific Rationale
The histamine H3 receptor (H3R) is a presynaptic G-protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS). By functioning as both an autoreceptor and a heteroreceptor, the H3R negatively regulates the release of key neurotransmitters, including histamine, acetylcholine, dopamine, and norepinephrine. Consequently, H3R antagonists and inverse agonists are highly sought-after therapeutics for CNS disorders such as narcolepsy, Alzheimer's disease, schizophrenia, and attention-deficit/hyperactivity disorder (ADHD)[1].
Historically, the structural design of H3R antagonists relied heavily on the imidazole ring to mimic the endogenous ligand, histamine. However, the initial development of potent imidazole-containing ligands revealed severe pharmacokinetic liabilities, most notably the potent inhibition of cytochrome P450 (CYP450) enzymes[2]. This inhibition occurs because the basic nitrogen of the imidazole ring coordinates directly with the heme iron in the CYP450 active site, leading to unacceptable drug-drug interactions and hepatotoxicity risks.
To circumvent these off-target effects, modern medicinal chemistry has shifted toward "non-imidazole" pharmacophores. Among these, the 1,4'-bipiperidine moiety has emerged as a highly privileged scaffold. Specifically, [3-(1,4'-Bipiperidin-1'-yl)propyl]amine serves as a critical building block in drug discovery. The bipiperidine system provides the necessary basicity (pKa ~9.0) and steric bulk for high-affinity receptor binding, while the propylamine linker offers an optimal spatial distance to connect the basic center to various lipophilic core structures (e.g., thiazolopyridines, thiadiazoles)[3]. In extensive structure-activity relationship (SAR) studies, attaching a bipiperidine fragment to a core scaffold has proven to be a key pharmacophoric element for achieving sub-nanomolar H3R affinity while completely abolishing CYP450 inhibition[4].
Mechanistic Pathway
The following diagram illustrates the logical progression from the chemical pharmacophore to its ultimate CNS therapeutic effect.
Fig 1: Mechanistic pathway of[3-(1,4'-Bipiperidin-1'-yl)propyl]amine-derived H3R antagonists.
Experimental Workflows & Protocols
As a Senior Application Scientist, I emphasize that successful drug discovery relies on self-validating, causally sound methodologies. The following protocols detail the synthesis, in vitro pharmacological profiling, and pharmacokinetic evaluation of bipiperidine-based H3R antagonists.
Protocol 1: Amide Coupling Synthesis of Bipiperidine H3R Antagonists
Objective: Conjugate [3-(1,4'-Bipiperidin-1'-yl)propyl]amine to a lipophilic heterocyclic core (e.g., a thiazolopyridine-carboxylic acid) to generate a final drug candidate.
Causality & Rationale: The primary amine of the propylamine linker is highly nucleophilic; however, the presence of the bulky, highly basic bipiperidine system can introduce steric hindrance and alter the local pH, interfering with standard carbodiimide coupling (e.g., EDC/NHS). Therefore, HATU is utilized as the coupling reagent. HATU forms a highly reactive HOAt ester intermediate, driving the reaction to completion rapidly while minimizing epimerization of any chiral centers on the core scaffold.
Step-by-Step Methodology:
-
Activation: Dissolve 1.0 equivalent (eq) of the core carboxylic acid in anhydrous N,N-Dimethylformamide (DMF) to a 0.1 M concentration under an inert nitrogen atmosphere.
-
Base Addition: Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Note: DIPEA is a non-nucleophilic base that neutralizes the bipiperidine hydrochlorides without competing for the activated ester.
-
Incubation: Stir at room temperature for 15 minutes to ensure full activation of the carboxylic acid.
-
Coupling: Add 1.1 eq of [3-(1,4'-Bipiperidin-1'-yl)propyl]amine dropwise to the mixture.
-
Reaction: Stir continuously for 4–6 hours at room temperature.
-
Self-Validation Check: Monitor reaction progression via LC-MS. The disappearance of the activated ester mass and the appearance of the product mass [M+H]+ confirms successful coupling. Quench the reaction with aqueous NaHCO3 only when conversion exceeds 95%.
Protocol 2: In Vitro hH3R Radioligand Displacement Assay
Objective: Quantify the binding affinity ( Ki ) of the synthesized bipiperidine derivatives at the human H3 receptor.
Causality & Rationale: To accurately determine the affinity of non-imidazole antagonists, a highly selective tritiated agonist, [3H] -N-alpha-methylhistamine ( [3H] -NAMH), is utilized. Displacement of this radioligand by the test compound provides a direct, quantifiable measure of receptor occupancy.
Step-by-Step Methodology:
-
Preparation: Harvest HEK-293 cells stably expressing the human H3 receptor. Homogenize the cells in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl2 , pH 7.4).
-
Incubation: In a 96-well plate, incubate 50 µg of membrane protein per well with 1 nM [3H] -NAMH and varying concentrations of the test compound ( 10−11 to 10−5 M).
-
Background Definition: Define non-specific binding (NSB) in parallel wells using 10 µM thioperamide. Note: Thioperamide completely saturates H3R sites; any remaining radioactive signal represents background adherence to lipids or plastics.
-
Equilibration: Incubate the plates at 25°C for 60 minutes.
-
Termination: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific radioligand adherence. Wash three times with ice-cold buffer.
-
Self-Validation Check: Calculate the Z'-factor for the assay plate using the total binding and NSB wells. A Z'-factor > 0.5 validates the assay's robustness and signal-to-noise ratio. Calculate the Ki using the Cheng-Prusoff equation.
Protocol 3: PAMPA-BBB Permeability Assay
Objective: Predict the passive Central Nervous System (CNS) penetration of the bipiperidine derivatives.
Causality & Rationale: Because H3R targets are located deep within the brain, therapeutic candidates must cross the blood-brain barrier (BBB). The Parallel Artificial Membrane Permeability Assay (PAMPA) using porcine brain lipids simulates passive BBB diffusion, providing a high-throughput, cell-free prediction of CNS exposure.
Step-by-Step Methodology:
-
Membrane Coating: Coat the PVDF membrane of the donor plate with 4 µL of porcine brain lipid extract (20 mg/mL dissolved in dodecane).
-
Donor Loading: Add 200 µL of the test compound (diluted to 50 µM in PBS, pH 7.4) to the donor wells.
-
Acceptor Loading: Add 200 µL of pure PBS to the acceptor wells.
-
Incubation: Assemble the sandwich plate and incubate at room temperature for 18 hours in a humidity chamber to prevent evaporation.
-
Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS.
-
Self-Validation Check: Include high-permeability (e.g., verapamil) and low-permeability (e.g., theophylline) reference standards. The calculated effective permeability ( Pe ) of verapamil must exceed 10×10−6 cm/s to validate the integrity of the lipid membrane.
Quantitative Data Synthesis
The transition from first-generation imidazole compounds to next-generation bipiperidine derivatives yields profound improvements in pharmacokinetic safety while maintaining or enhancing pharmacodynamic potency.
Table 1: Comparative Profiling of H3R Antagonist Pharmacophores
| Pharmacophore Class | Representative Scaffold | hH3R Affinity ( Ki , nM) | CYP3A4 Inhibition ( IC50 , µM) | BBB Permeability ( Pe , 10−6 cm/s) | CNS Penetration Profile |
| First-Generation | Imidazole-based | 0.5 - 5.0 | < 1.0 (High Liability) | 2.0 - 5.0 | Moderate |
| Next-Generation | 1,4'-Bipiperidine-based | 0.1 - 2.0 | > 10.0 (Low Liability) | 8.0 - 15.0 | High |
Data summarized from structural profiling of non-imidazole H3R antagonists. The bipiperidine moiety effectively eliminates the CYP450 liability while its lipophilic nature enhances passive BBB diffusion.
Conclusion
The integration of [3-(1,4'-Bipiperidin-1'-yl)propyl]amine into CNS drug discovery pipelines represents a masterclass in bioisosteric replacement and pharmacophore optimization. By leveraging the basicity and spatial geometry of the bipiperidine-propylamine system, researchers can successfully design highly potent, selective, and brain-penetrant H3R antagonists completely devoid of the CYP450 inhibitory liabilities that plagued earlier imidazole-based candidates.
Sources
Application Note: Advanced Purification Strategies for[3-(1,4'-Bipiperidin-1'-yl)propyl]amine
Introduction & The Physicochemical Challenge[3-(1,4'-Bipiperidin-1'-yl)propyl]amine is a highly polar, aliphatic polyamine frequently synthesized as a critical intermediate for H3 receptor antagonists and other neuroactive pharmaceutical agents. Structurally, it possesses three basic nitrogen centers: one primary amine and two tertiary amines embedded within a bipiperidine scaffold. This dense concentration of basic functionalities renders its purification exceptionally challenging.
The Causality of Chromatographic Failure
The fundamental difficulty in purifying[3-(1,4'-Bipiperidin-1'-yl)propyl]amine arises from the pKa values of its nitrogen atoms (typically ranging from 9.5 to 10.5). Standard bare silica gel contains surface silanol groups (Si-OH) with a pKa of approximately 4.5 to 4.8. When a basic polyamine is introduced to bare silica, it aggressively deprotonates these silanols, forming strong, irreversible ionic bonds (Si-O⁻ ··· ⁺H₃N-R). This phenomenon, known as the "silanol effect," leads to severe peak tailing, drastically reduced recovery, and poor resolution 1[1].
To successfully purify this compound, the chromatographic system must either:
-
Exploit the ionic nature of the compound using Strong Cation Exchange (SCX) chromatography 2[2].
-
Mask the silanol interactions using amine-functionalized stationary phases.
-
Suppress ionization entirely using high-pH Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) 3[3].
Validated Purification Protocols
The following methodologies are designed as self-validating systems, ensuring that the user can verify the integrity of the purification at each critical juncture.
Protocol A: Strong Cation Exchange (SCX) Catch-and-Release
Purpose: Rapid bulk removal of neutral and acidic impurities from crude reaction mixtures. Mechanism: The sulfonic acid groups on the SCX resin covalently bind the protonated polyamine. Neutrals are washed away, and the polyamine is subsequently released using a strong methanolic ammonia solution4[4].
Step-by-Step Methodology:
-
Column Preparation: Condition a pre-packed SCX cartridge (e.g., 10g resin for 1g crude) with 3 column volumes (CV) of Methanol (MeOH), followed by 3 CV of 1% Acetic Acid in MeOH.
-
Loading: Dissolve the crude[3-(1,4'-Bipiperidin-1'-yl)propyl]amine in a minimum volume of 1% Acetic Acid in MeOH. Load onto the cartridge at a flow rate of 1-2 mL/min.
-
Washing (Validation Step 1): Wash the cartridge with 5 CV of MeOH. Collect the wash and spot on a TLC plate (Ninhydrin stain). The wash must show NO amine-positive (purple/pink) spots, confirming the polyamine is fully retained on the resin.
-
Elution: Elute the target compound using 5 CV of 2M Ammonia in MeOH (NH3/MeOH).
-
Recovery (Validation Step 2): Evaporate the basic eluate under reduced pressure. Analyze the residue via LC-MS to confirm the presence of the [M+H]⁺ ion (m/z 226.2) and the absence of neutral byproducts.
SCX Catch-and-Release workflow for the isolation of polyamines from crude synthesis mixtures.
Protocol B: Normal-Phase Flash Chromatography on Amine-Functionalized Silica (NH2-Silica)
Purpose: Separation of the target polyamine from structurally similar basic byproducts (e.g., over-alkylated impurities). Mechanism: NH2-bonded silica provides a basic surface, neutralizing the silanol effect and allowing the polyamine to partition based on polarity rather than ionic binding.
Step-by-Step Methodology:
-
Column Selection: Equilibrate an NH2-functionalized flash column (e.g., KP-NH or YMC-Pack Polyamine II) with 100% Dichloromethane (DCM).
-
Sample Loading: Dissolve the SCX-purified material in DCM. If solubility is poor, add up to 5% MeOH. Caution: Dry-loading onto standard Celite is NOT recommended as it reintroduces acidic silanols into the system.
-
Gradient Elution: Run a gradient from 100% DCM to 80:20 DCM:MeOH over 15 CV.
-
Fraction Analysis (Validation Step): Monitor fractions via an Evaporative Light Scattering Detector (ELSD), as aliphatic amines lack strong UV chromophores. Confirm the purity of fractions via TLC (Alumina plates, 90:10 DCM:MeOH, Iodine stain) before pooling.
Protocol C: High-pH Reversed-Phase Preparative HPLC
Purpose: Final polishing to achieve >99% API-grade purity. Mechanism: At pH 10.5, the primary and tertiary amines are largely deprotonated (existing in their free base form). This suppresses their extreme polarity, increasing the compound's hydrophobicity and allowing it to be retained and resolved on a C18 stationary phase.
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Buffer A: 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 10.5 using concentrated aqueous NH4OH.
-
Buffer B: LC-MS grade Acetonitrile (MeCN).
-
-
Column: Utilize a high-pH tolerant C18 column (e.g., Waters XBridge C18, 5 µm, 19 x 150 mm) to prevent silica dissolution at basic pH.
-
Method: Set flow rate to 15 mL/min. Run a gradient: 2% B hold for 2 min, followed by a linear ramp to 40% B over 12 min.
-
Post-Run Validation: Lyophilize the collected fractions (ammonium bicarbonate is volatile and will sublimate entirely). Analyze the final white powder via ¹H-NMR (in D₂O or CDCl₃) to ensure structural integrity and verify that no ammonium salts remain.
Decision matrix for selecting the optimal purification technique based on purity requirements.
Method Comparison & Quantitative Data
The table below summarizes the expected performance metrics for each purification strategy when applied to [3-(1,4'-Bipiperidin-1'-yl)propyl]amine.
| Purification Method | Target Purity | Typical Recovery | Scalability | Key Advantage | Primary Limitation |
| SCX Catch & Release | 85 - 90% | >95% | High (Multi-gram) | Completely removes neutral and acidic impurities. | Cannot separate closely related basic isomers. |
| NH2-Silica Flash | 90 - 95% | 80 - 85% | Medium (Grams) | Excellent for separating structural analogs. | Amine columns degrade over time and are costly. |
| High-pH RP-HPLC | >99% | 70 - 80% | Low (Milligrams) | Unmatched resolution and final API-grade purity. | Low throughput; requires specialized pH-resistant columns. |
References
-
Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A.1
-
A streamlined method for the isolation and quantitation of nanomole levels of exported polyamines in cell culture media. Analytical Biochemistry (PubMed).2
-
Analysis of underivatized polyamines by reversed phase chromatography with tandem mass spectrometry. ResearchGate.3
-
Ion Exchange Chromatography Principles. Tosoh Bioscience.4
Sources
- 1. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A streamlined method for the isolation and quantitation of nanomole levels of exported polyamines in cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ion Exchange Chromatography | https://separations.asia.tosohbioscience.com [separations.asia.tosohbioscience.com]
Technical Support Center: Synthesis of [3-(1,4'-Bipiperidin-1'-yl)propyl]amine
Welcome to the technical support center for the synthesis of [3-(1,4'-Bipiperidin-1'-yl)propyl]amine. This guide is designed for researchers, chemists, and process development professionals to address common challenges and improve yield and purity in this valuable synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction conditions with confidence.
Introduction: Synthesis Strategy
The synthesis of [3-(1,4'-Bipiperidin-1'-yl)propyl]amine typically involves constructing the C-N bond between the 1,4'-bipiperidine core and a 3-aminopropyl moiety. The two most industrially and academically relevant strategies are Direct N-Alkylation and Reductive Amination . Each pathway has distinct advantages and potential pitfalls. This guide is structured to help you navigate both.
Caption: Figure 1: Primary synthetic routes.
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
General Issues
Q1: My overall yield is consistently low, regardless of the synthetic route. Where should I begin my investigation?
A1: Consistently low yields often point to issues with starting materials or fundamental reaction setup rather than the specific chemistry of one route.
-
Purity of 1,4'-Bipiperidine: This starting material can be problematic. It is a secondary amine and can react with atmospheric carbon dioxide to form a non-reactive carbonate salt.[1] Before starting, verify the purity of your bipiperidine. If it has been stored for a long time, consider a purification step such as distillation or conversion to the free base from its hydrochloride salt.
-
Inert Atmosphere: Both N-alkylation and reductive amination reactions benefit from being performed under an inert atmosphere (e.g., Nitrogen or Argon). This prevents the degradation of reagents, especially organometallics or sensitive reducing agents, and minimizes side reactions involving atmospheric oxygen or CO2.[2]
-
Solvent Quality: Ensure you are using anhydrous (dry) solvents, particularly for N-alkylation reactions using strong bases like sodium hydride (NaH) and for reductive aminations using water-sensitive hydrides.[2][3] Water can consume reagents and lead to undesirable side products.
Route A: Direct N-Alkylation Issues
Q2: I am observing a significant side product with a higher molecular weight, likely from over-alkylation. How can I improve selectivity for the mono-alkylated product?
A2: This is a classic problem in the N-alkylation of amines. The primary product, a tertiary amine, can be further alkylated by the electrophile to form a quaternary ammonium salt. The key is to control the relative rates of the first and second alkylation.
-
Control Stoichiometry and Addition Rate: The most direct solution is to use the amine (1,4'-bipiperidine) in slight excess relative to the alkylating agent (e.g., 1-bromo-3-chloropropane). Furthermore, add the alkyl halide slowly to the reaction mixture using a syringe pump.[2] This maintains a low instantaneous concentration of the alkylating agent, ensuring it is more likely to react with the more abundant starting secondary amine rather than the newly formed tertiary amine product.[2]
-
Choice of Base: A non-nucleophilic, sterically hindered base can sometimes improve selectivity. However, for piperidines, common bases like potassium carbonate (K2CO3) or triethylamine (TEA) are often sufficient.[2] If using a very strong base like NaH, ensure it is added portion-wise at 0°C to control the initial deprotonation.[2]
-
Temperature Control: Running the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate can decrease the rate of the second alkylation, which typically has a higher activation energy.
Q3: My N-alkylation reaction is extremely slow or appears to have stalled. What can I do to drive it to completion?
A3: A stalled reaction points to insufficient reactivity of the components or deactivation of the nucleophile.
-
Leaving Group Ability: The reactivity of the alkyl halide is critical. The order of reactivity is I > Br > Cl. If you are using a 3-chloropropyl derivative and observing slow kinetics, consider converting it to the corresponding bromide or, even better, iodide. A catalytic amount of potassium iodide (KI) can be added to a reaction with an alkyl chloride or bromide to facilitate an in-situ Finkelstein reaction, generating the more reactive alkyl iodide.
-
Solvent Choice: The solvent plays a crucial role. Polar aprotic solvents like DMF or acetonitrile (ACN) are excellent for SN2 reactions as they solvate the cation of the base but do not strongly solvate the amine nucleophile, leaving it more reactive.[2]
-
Protonation of the Amine: The starting 1,4'-bipiperidine is basic and can be protonated by any adventitious acid or by the hydrogen halide (H-X) generated during the reaction if a base is not used. This protonated amine is no longer nucleophilic.[2] Ensure you are using at least one equivalent of a base like K2CO3 or TEA to scavenge the acid produced.[2]
Route B: Reductive Amination Issues
Q4: My reductive amination is giving a low yield. I suspect the initial imine/iminium ion formation is the bottleneck. How can I confirm and fix this?
A4: You are correct to focus on the imine/iminium equilibrium; it is the most critical step.[4] This equilibrium is highly pH-dependent and sensitive to water.
-
pH Optimization: The reaction requires a mildly acidic pH (typically 4-6).[4] This is a delicate balance. If the pH is too high (basic), the carbonyl group isn't activated by protonation. If the pH is too low (strongly acidic), the amine nucleophile is fully protonated and becomes unreactive.[4] Adding a catalytic amount of acetic acid is a common and effective strategy.[4][5]
-
Water Removal: The condensation of the amine and carbonyl to form the imine releases one equivalent of water. According to Le Châtelier's principle, this water can push the equilibrium back towards the starting materials. To drive the reaction forward, water must be removed. This can be achieved by:
Q5: My main impurity is an alcohol corresponding to the reduction of my carbonyl starting material. How do I prevent this?
A5: This indicates that your reducing agent is reacting with the starting carbonyl faster than it is reducing the iminium ion. The solution lies in choosing a more selective reducing agent.
-
Selective Reducing Agents:
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the reagent of choice for most modern reductive aminations.[3][5] It is a mild and selective reducing agent that is particularly effective at reducing the protonated iminium ion intermediate while being slow to reduce ketones and aldehydes.[3] This allows for a one-pot procedure where all reagents can be mixed at the start.
-
Sodium Cyanoborohydride (NaBH₃CN): Similar to NaBH(OAc)₃, it is stable in mildly acidic conditions and selectively reduces the iminium ion.[3] However, it is highly toxic and requires careful handling.
-
-
Avoid Non-Selective Reagents (or modify the procedure):
Frequently Asked Questions (FAQs)
Q1: What are the key differences in choosing a reducing agent for reductive amination?
A1: The choice of reducing agent is critical for success and depends on the reactivity of your substrates and the desired experimental setup.
| Reducing Agent | Pros | Cons | Typical Solvents |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Excellent selectivity for iminium ions; allows for one-pot reactions; less toxic.[3][5] | Water-sensitive; not compatible with protic solvents like methanol.[3] | DCE, DCM, THF[3] |
| Sodium Cyanoborohydride (NaBH₃CN) | Good selectivity; stable in mildly acidic aqueous/alcoholic solutions.[3] | Highly toxic (can release HCN gas at low pH). | Methanol, Ethanol[3] |
| Sodium Borohydride (NaBH₄) | Inexpensive and readily available. | Not selective; reduces aldehydes/ketones quickly. Requires a two-step (one-pot) procedure.[3][7] | Methanol, Ethanol |
| H₂ with Catalyst (e.g., Pd/C) | "Green" reagent; high-yielding for many substrates.[8] | Requires specialized hydrogenation equipment; may reduce other functional groups (e.g., double bonds, nitro groups).[7] | Methanol, Ethanol, Acetic Acid |
Q2: How should I approach the purification of the final product, [3-(1,4'-Bipiperidin-1'-yl)propyl]amine?
A2: The product is a relatively polar, basic amine, which guides the purification strategy.
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup is the first step. Quench the reaction carefully. An acid-base extraction is highly effective.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash with a dilute acid solution (e.g., 1M HCl). Your amine product will be protonated and move into the aqueous layer, while non-basic organic impurities remain in the organic layer.
-
Separate the layers. Basify the aqueous layer with a strong base (e.g., NaOH, K₂CO₃) to a pH > 12.
-
Extract the free-based amine product back into an organic solvent (repeat 2-3 times).
-
Combine the organic layers, dry with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[9]
-
-
Chromatography: If impurities persist, column chromatography is the next step.
-
Stationary Phase: Silica gel is common, but its acidic nature can cause streaking with basic amines. To mitigate this, you can either pre-treat the silica with a triethylamine solution or use basic alumina as the stationary phase.
-
Mobile Phase: A gradient of methanol in dichloromethane (DCM) is a good starting point. Adding a small amount of triethylamine (~0.5-1%) to the eluent will improve the peak shape and recovery.
-
-
Distillation/Crystallization: If the product is a liquid, vacuum distillation may be possible. If it is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can provide highly pure material.[10]
Caption: Figure 2: Troubleshooting workflow.
Exemplary Experimental Protocols
Disclaimer: These are general protocols and should be adapted and optimized for your specific laboratory conditions and scale.
Protocol 1: N-Alkylation with 1-Bromo-3-chloropropane followed by Amination
This two-step protocol first attaches the propyl chain and then converts the terminal chloride to the desired amine.
Step 1: N-alkylation
-
To a round-bottom flask under a nitrogen atmosphere, add 1,4'-bipiperidine (1.0 eq) and anhydrous potassium carbonate (2.0 eq) to anhydrous acetonitrile (10 mL/mmol of bipiperidine).
-
Add 1-bromo-3-chloropropane (1.1 eq) dropwise to the stirred suspension at room temperature over 1 hour.
-
Heat the reaction mixture to 60-70 °C and stir for 12-18 hours, monitoring progress by TLC or LC-MS.[5]
-
After cooling to room temperature, filter off the solids and concentrate the filtrate under reduced pressure.
-
Perform an acid-base workup as described in the purification FAQ to isolate the intermediate, 1'-(3-chloropropyl)-1,4'-bipiperidine.
Step 2: Azide Formation and Reduction (Gabriel Synthesis Variation)
-
Dissolve the crude intermediate from Step 1 in DMF (10 mL/mmol). Add sodium azide (NaN₃, 1.5 eq).
-
Heat the mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC/LC-MS). Caution: Sodium azide is highly toxic.
-
Cool the mixture, dilute with water, and extract the organic azide product with ethyl acetate. Wash the organic layer with brine, dry, and concentrate.
-
Dissolve the crude azide in methanol or ethanol. Add a catalyst such as Pd/C (10 mol%) or use a reducing agent like LiAlH₄ in THF.
-
If using H₂/Pd/C, subject the mixture to hydrogenation (e.g., balloon pressure or Parr shaker) until the reaction is complete.
-
Filter the catalyst through Celite®, concentrate the solvent, and purify the final product as described previously.
Protocol 2: One-Pot Reductive Amination
This protocol uses a protected amino-aldehyde derivative, which can be generated in situ if unstable.
-
To a solution of 1,4'-bipiperidine (1.0 eq) in 1,2-dichloroethane (DCE, 10 mL/mmol) in a round-bottom flask, add 3-(tert-butoxycarbonylamino)propanal (1.1 eq).[5]
-
Add glacial acetic acid (1.1 eq) to the mixture and stir at room temperature for 1-2 hours to facilitate imine formation.[5]
-
In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) to the reaction mixture. A slight exotherm may be observed.[5]
-
Stir the reaction at room temperature for 12-24 hours, or until completion as indicated by TLC or LC-MS.
-
Quench the reaction by slowly adding a saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected product.
-
To deprotect, dissolve the crude material in DCM and add an excess of trifluoroacetic acid (TFA) or bubble HCl gas through the solution. Stir for 1-2 hours.
-
Concentrate the solvent, then perform an acid-base workup to isolate the final free amine product.
References
- Benchchem. Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis.
- Benchchem. Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
-
ResearchGate. Optimizing reaction conditions of N-alkylation reaction | Download Table. Available from: [Link]
-
ResearchGate. Procedure for N-alkylation of Piperidine?. Available from: [Link]
-
ResearchGate. Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Available from: [Link]
-
Reddit. Reductive amination difficulties - poor conversion : r/Chempros. Available from: [Link]
-
PMC. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Available from: [Link]
-
Organic Chemistry Portal. Reductive Amination - Common Conditions. Available from: [Link]
-
Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Available from: [Link]
-
Technical Disclosure Commons. An improved process for the preparation of 4-amino-5-chloro-N-[1-(3-methoxypropyl) piperidin-4-yl]-2,3-dihydrobenzofuran-7-carbo. Available from: [Link]
-
ResearchGate. A highly stereoselective reductive amination of 3-ketosteroid with amines: An improved synthesis of 3β-aminosteroid | Request PDF. Available from: [Link]
-
University of California, Irvine. Chem 263 April 11, 2006 Reductive Amination. Available from: [Link]
-
NextSDS. [3-(1,4'-Bipiperidin-1'-yl)propyl]amine — Chemical Substance Information. Available from: [Link]
-
PubMed. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Available from: [Link]
- Google Patents. CN102898356A - Method for preparing 1-( 3-methoxy propyl )- 4-piperidine amine and salt thereof.
-
International Journal of Pharmaceutical Sciences Review and Research. SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Available from: [Link]
-
PMC. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Available from: [Link]
-
PubMed. Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors. Available from: [Link]
-
MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of protected primary amines. Available from: [Link]
-
New Journal of Chemistry (RSC Publishing). N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst. Available from: [Link]
-
PubMed. A Novel, One-Pot Reductive Alkylation of Amines by S-Ethyl Thioesters Mediated by Triethylsilane and Sodium Triacetoxyborohydride in the Presence of Palladium on Carbon. Available from: [Link]
- Google Patents. EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine.
-
Organic Syntheses. preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Available from: [Link]
-
Beilstein Journals. Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Available from: [Link]
-
ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.ualberta.ca [chem.ualberta.ca]
- 8. CN102898356A - Method for preparing 1-( 3-methoxy propyl )- 4-piperidine amine and salt thereof - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. tdcommons.org [tdcommons.org]
Troubleshooting impurities in [3-(1,4'-Bipiperidin-1'-yl)propyl]amine amidation
Introduction
Welcome to the technical support guide for the amidation of [3-(1,4'-Bipiperidin-1'-yl)propyl]amine. This molecule is a valuable building block in pharmaceutical research, characterized by a reactive primary amine and two basic tertiary amine centers within its bipiperidine core. While amide bond formation is a cornerstone of organic synthesis, the unique structural features of this diamine present specific challenges, often leading to complex impurity profiles and purification difficulties.
This guide is designed for researchers, chemists, and process development professionals. It moves beyond generic protocols to provide a deep, mechanistic understanding of potential side reactions and offers field-proven strategies for their mitigation and resolution. We will explore the causality behind common issues and provide robust, self-validating protocols to ensure the integrity and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: My amidation reaction has stalled, and TLC/LC-MS shows significant unreacted starting amine. What is the likely cause?
This is a classic sign of inadequate carboxylic acid activation. The direct reaction between a carboxylic acid and an amine is unfavorable as it primarily forms a non-reactive ammonium carboxylate salt[1]. The coupling reagent you are using may be degraded (especially if moisture-sensitive), or its activation potential may be insufficient for your specific substrate. Consider switching to a more potent coupling reagent like HATU or ensure your current reagents are fresh and the reaction is performed under strictly anhydrous conditions[2][3].
Q2: I've obtained my product, but it's contaminated with a byproduct that has a similar polarity. What could it be?
If you are using a carbodiimide coupling reagent (like EDC or DCC), the most common culprit is an N-acylurea byproduct . This forms when the activated O-acylisourea intermediate rearranges instead of reacting with the amine[4]. If you are using a uronium/aminium reagent (like HBTU or TBTU), you may be observing guanidinylation of your starting amine, where the coupling agent itself reacts with the amine, capping it irreversibly[5].
Q3: My yield is low after aqueous workup. Where is my product going?
The [3-(1,4'-Bipiperidin-1'-yl)propyl]amine moiety is highly basic due to the two tertiary amines. During an acidic wash (e.g., with 1M HCl) intended to remove excess amine starting material, your desired amide product can also become protonated and partition into the aqueous layer, leading to significant product loss[2]. Use a milder acidic wash (e.g., 5% citric acid or saturated NH₄Cl) or consider a buffer-based extraction method to avoid this issue[6].
Q4: How can I effectively remove the unreacted carboxylic acid starting material?
The standard method is to wash the organic layer with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute potassium carbonate (K₂CO₃) solution[3]. This deprotonates the carboxylic acid, forming a salt that is soluble in the aqueous layer and can be easily separated.
In-Depth Troubleshooting Guide
This section provides a detailed analysis of common impurities, their formation mechanisms, and targeted strategies for resolution.
Problem 1: Incomplete Reaction and Low Product Yield
Low conversion is often the root of many purification challenges. Understanding its cause is the first step toward a clean and efficient reaction.
-
Failed Carboxylic Acid Activation: As mentioned in the FAQs, the carboxylic acid must be converted to a highly reactive electrophile (e.g., an active ester, symmetric anhydride) for the amine to attack. This activation can fail due to degraded reagents, insufficient stoichiometry, or the presence of water, which hydrolyzes the activated intermediate[3].
-
Poor Nucleophilicity of the Amine: While the primary amine in [3-(1,4'-Bipiperidin-1'-yl)propyl]amine is generally reactive, its salt form (e.g., a hydrochloride salt) is not nucleophilic. A sufficient amount of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is critical to liberate the free amine in situ[2].
-
Poor Solubility: If any of the reactants (acid, amine, or coupling agent) are not fully dissolved in the chosen solvent, the reaction becomes heterogeneous and the rate will be severely limited[2].
Caption: Competing pathways of the O-acylisourea intermediate.
-
Mitigation & Removal:
-
Add an Activator: Including an additive like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure is crucial. These additives trap the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement and reacts cleanly with the amine.[7]
-
Order of Addition: Pre-activating the carboxylic acid with EDC and HOBt for 5-10 minutes before adding the amine can suppress the side reaction.
-
Purification: The N-acylurea byproduct is neutral but polar. It can often be removed by performing an acidic wash (which protonates and removes the EDC-urea byproduct) followed by careful column chromatography.[8]
-
-
Mechanism: Uronium-type reagents can react directly with the primary amine nucleophile, especially if the concentration of activated carboxylic acid is low. This forms a guanidinium moiety on the amine, irreversibly terminating the reaction for that molecule.[5]
-
Mitigation & Removal:
-
Use Pre-activation: Never mix the uronium reagent and the amine together before adding the carboxylic acid. The best practice is to dissolve the carboxylic acid and the coupling reagent (e.g., HATU) in the solvent first, add the base (e.g., DIPEA), wait 1-2 minutes for activation to occur, and only then add the amine.[5]
-
Choose a Phosphonium Reagent: Phosphonium-based reagents like PyBOP are not susceptible to this side reaction and are a safer choice if guanidinylation is a persistent issue.
-
Purification: The guanidinium byproduct is highly basic and polar. It can be removed during an aqueous workup, but often requires purification by reverse-phase HPLC if it co-elutes with the product in normal-phase chromatography.
-
| Coupling Reagent Class | Examples | Common Byproduct | Pros | Cons |
| Carbodiimides | EDC, DCC | N-Acylurea | Inexpensive, water-soluble byproduct (EDC) | Prone to rearrangement, often requires additive |
| Uronium/Aminium Salts | HBTU, HATU | Guanidinylation | Highly reactive, fast kinetics | Can cause side reactions with amine |
| Phosphonium Salts | PyBOP, PyAOP | Phosphoramide | Very efficient, no guanidinylation | More expensive, byproduct can be tricky to remove |
Table 1: Comparison of common coupling reagent classes and their associated byproducts.
Analytical and Purification Protocols
Protocol 1: Optimized HATU-Mediated Amidation
This protocol is designed for high efficiency and minimal side reactions.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Activation: Add HATU (1.1 eq) to the solution, followed by DIPEA (2.5 eq). Stir the mixture at room temperature for 2 minutes. A color change to yellow is often observed.
-
Coupling: Add a solution of [3-(1,4'-Bipiperidin-1'-yl)propyl]amine (1.05 eq) in a small amount of anhydrous DMF dropwise to the activated mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by LC-MS or TLC (Typical mobile phase for TLC: 10% Methanol in Dichloromethane with 1% Triethylamine). The reaction is typically complete within 1-4 hours.
-
Workup: Once complete, proceed to the workup described in Protocol 2.
Protocol 2: Optimized Workup for a Basic Amide Product
This procedure is designed to isolate the product while minimizing its loss to the aqueous phase.
-
Quenching: Dilute the reaction mixture with ethyl acetate or dichloromethane.
-
Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ (2x) to remove unreacted carboxylic acid and HOBt/HOAt byproducts.
-
Brine Wash: Wash the organic layer with brine (1x) to reduce the amount of dissolved water.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Expert Tip: Avoid a strong acid wash. If unreacted [3-(1,4'-Bipiperidin-1'-yl)propyl]amine must be removed, a wash with a pH 7 phosphate buffer can sometimes be effective, or proceed directly to chromatography.[6]
-
Caption: Recommended purification workflow for the basic amide product.
Protocol 3: Purification by Column Chromatography
The high polarity and basicity of the target amide require specific conditions for successful chromatographic purification.
-
Stationary Phase: Use standard silica gel. For particularly stubborn separations, alumina (basic or neutral) can be an alternative to prevent product streaking.[9]
-
Mobile Phase: A gradient elution is often most effective.
-
Start with: A non-polar solvent system (e.g., 98:2 DCM:MeOH) to elute non-polar impurities.
-
Gradient to: A more polar system (e.g., 90:10 DCM:MeOH).
-
-
Additive: Crucially, add a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide (NH₄OH) (0.5-1% v/v) to the mobile phase. This deactivates the acidic silanol groups on the silica surface, preventing the basic product from streaking and improving peak shape.[10]
References
-
Aggarregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available from: [Link]
-
Side reactions in peptide synthesis: An overview. Bibliomed. Available from: [Link]
-
Side reaction in peptide synthesis. Slideshare. Available from: [Link]
-
Side reactions in peptide synthesis. 11. Possible removal of the 9-fluorenylmethyloxycarbonyl group by the amino components during coupling. The Journal of Organic Chemistry. ACS Publications. Available from: [Link]
-
A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development. ACS Publications. Available from: [Link]
- Purification of tertiary amines using an adsorbent. Google Patents.
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. Available from: [Link]
-
What is the best technique for amide purification?. ResearchGate. Available from: [Link]
-
How to Detect Amide Degradation Using Chromatographic Techniques. Patsnap Eureka. Available from: [Link]
-
Separation of Secondary amide and Tertiary amide. Reddit. Available from: [Link]
-
Amide Reaction Guides. OrgoSolver. Available from: [Link]
-
Amides Preparation and Reactions Summary. Chemistry Steps. Available from: [Link]
-
20.4: Reactions of Amides. Chemistry LibreTexts. Available from: [Link]
-
Amide Workup. Biofilm Inhibitor Synthesis. Available from: [Link]
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Available from: [Link]
-
[3-(1,4'-Bipiperidin-1'-yl)propyl]amine — Chemical Substance Information. NextSDS. Available from: [Link]
-
A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Available from: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]
-
Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution. Scribd. Available from: [Link]
-
Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. Available from: [Link]
-
Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts. PMC. Available from: [Link]
-
Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors. PMC. Available from: [Link]
-
3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. PMC. Available from: [Link]
-
Amide Formation Help. Reddit. Available from: [Link]
Sources
- 1. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 5. peptide.com [peptide.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scribd.com [scribd.com]
- 8. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 9. US4255356A - Purification of tertiary amines using an adsorbent - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Steric Hindrance in[3-(1,4'-Bipiperidin-1'-yl)propyl]amine Derivatives
Welcome to the Advanced Synthesis Support Center. The molecule [3-(1,4'-Bipiperidin-1'-yl)propyl]amine features a highly bulky 1,4'-bipiperidine core attached to a flexible propyl chain terminating in a primary amine. This unique architecture presents significant steric challenges during both the construction of the core heterocycle and the downstream functionalization of the terminal amine. This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to help you overcome these synthetic bottlenecks.
🔬 Troubleshooting Guides & FAQs
Q1: My reductive amination to synthesize the 1-Boc-1,4'-bipiperidine core is stalling at the intermediate stage with low yields. How can I drive this to completion?
Causality: The reaction between 1-Boc-4-piperidone and piperidine is severely hampered by steric hindrance. The bulky tert-butyl group of the Boc protection sterically shields the C4 ketone, slowing down the initial nucleophilic attack[1]. Furthermore, piperidine itself is a bulky secondary amine. Standard reducing agents like sodium triacetoxyborohydride ( NaBH(OAc)3 ) often fail to reduce the transient, sterically crowded iminium ion efficiently before it hydrolyzes back to the starting materials. Solution: Implement a Lewis acid-mediated reductive amination. Using Titanium(IV) isopropoxide ( Ti(O−iPr)4 ) coordinates the ketone oxygen, drastically increasing its electrophilicity. This forces the formation of the titanium-iminium complex, which is then efficiently trapped and reduced by Sodium cyanoborohydride ( NaBH3CN )[2].
Q2: When attempting the N-alkylation of 1,4'-bipiperidine with N-Boc-3-bromopropylamine, I am getting massive amounts of elimination byproducts instead of the desired SN2 product. Why?
Causality: The secondary amine nitrogen (N1') of the 1,4'-bipiperidine system is buried within the steric bulk of the two piperidine rings. When reacted with an alkyl bromide under standard basic conditions (e.g., K2CO3 or Et3N in DMF), the hindered amine acts more as a base than a nucleophile. This triggers an E2 elimination on the N-Boc-3-bromopropylamine, yielding N-Boc-allylamine instead of the alkylated product. Solution: Shift the reaction dynamics by utilizing Finkelstein catalysis. Adding a catalytic or stoichiometric amount of Sodium Iodide (NaI) converts the alkyl bromide to an alkyl iodide in situ. Iodide is a superior leaving group, which significantly lowers the activation energy for the SN2 pathway, allowing the sterically hindered bipiperidine to successfully attack before E2 elimination occurs. Alternatively, switch to a reductive amination strategy using N-Boc-3-aminopropanal[3].
Q3: I am trying to derivatize the terminal primary amine of[3-(1,4'-Bipiperidin-1'-yl)propyl]amine with a bulky sulfonyl chloride, but the reaction is sluggish. Isn't the primary amine unhindered?
Causality: While structurally terminal, the propyl chain is highly flexible. In non-polar solvents, the molecule often adopts a "folded" conformation due to intramolecular hydrogen bonding or dipole-dipole interactions between the primary amine and the basic tertiary nitrogens of the bipiperidine core. This folding causes the bulky bipiperidine moiety to sterically shield the primary amine, mimicking the hindrance seen in heavily substituted analogs[4]. Solution: Disrupt the intramolecular folding by using a highly polar aprotic solvent system (e.g., 1:1 DMF/DCM) and a strong, sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). DIPEA ensures the terminal amine remains fully free-based and extended, exposing it to the electrophile.
📊 Quantitative Data: Method Comparison for Propyl Chain Attachment
To illustrate the impact of steric hindrance on the N-alkylation of the bipiperidine core, the following table summarizes the performance of various synthetic strategies for attaching the propyl linker.
| Synthetic Strategy | Reagents & Conditions | Major Product Pathway | Average Yield | Primary Byproduct |
| Standard Alkylation | N-Boc-3-bromopropylamine, K2CO3 , DMF, 80 °C | E2 Elimination | 15 - 25% | N-Boc-allylamine |
| Finkelstein Alkylation | N-Boc-3-bromopropylamine, NaI , K2CO3 , MeCN, 65 °C | SN2 Substitution | 70 - 80% | Unreacted starting material |
| Reductive Amination | N-Boc-3-aminopropanal, NaBH(OAc)3 , DCM, RT | Iminium Reduction | 85 - 92% | Trace alcohol (over-reduction) |
⚙️ Experimental Protocols
Protocol 1: Synthesis of 1-Boc-1,4'-bipiperidine via Ti(O−iPr)4 -Mediated Reductive Amination
This protocol utilizes Lewis acid activation to overcome the steric shielding of the Boc-protected piperidone[1],[2].
-
Imine Formation: In a flame-dried round-bottom flask under an inert N2 atmosphere, dissolve 1-Boc-4-piperidone (1.0 eq, 10 mmol) and piperidine (1.2 eq, 12 mmol) in 30 mL of anhydrous THF. Add Titanium(IV) isopropoxide ( Ti(O−iPr)4 ) (1.5 eq, 15 mmol) dropwise via syringe. Stir the reaction mixture at room temperature for 12 hours.
-
Causality: Ti(O−iPr)4 acts as both a Lewis acid to increase ketone electrophilicity and a water scavenger to drive the equilibrium toward the sterically hindered iminium intermediate.
-
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add Sodium cyanoborohydride ( NaBH3CN ) (1.5 eq, 15 mmol) in small portions over 15 minutes. Remove the ice bath and allow the mixture to stir at room temperature for an additional 4 hours.
-
Quench & Workup: Quench the reaction by adding 15 mL of 1M NaOH. A thick white precipitate of titanium dioxide ( TiO2 ) will form. Filter the entire suspension through a pad of Celite, washing the pad thoroughly with Ethyl Acetate (EtOAc).
-
Self-Validation: Inspect the filtrate. It must be completely clear. If it is cloudy, colloidal titanium salts remain, which will cause severe emulsions during liquid-liquid extraction. Re-filter if necessary.
-
-
Extraction: Transfer the clear filtrate to a separatory funnel. Extract with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield the crude 1-Boc-1,4'-bipiperidine.
Protocol 2: Finkelstein-Catalyzed Alkylation to form N-Boc-[3-(1,4'-Bipiperidin-1'-yl)propyl]amine
This protocol bypasses the E2 elimination pathway caused by the sterically hindered secondary amine of 1,4'-bipiperidine.
-
In Situ Halogen Exchange: In a dry flask, dissolve N-Boc-3-bromopropylamine (1.1 eq, 5.5 mmol) in 20 mL of anhydrous Acetonitrile (MeCN). Add Sodium Iodide (NaI) (0.5 eq, 2.5 mmol) and stir at room temperature for 30 minutes in the dark.
-
Causality: The Finkelstein reaction generates N-Boc-3-iodopropylamine. The bulky bipiperidine nucleophile requires a highly reactive electrophile with an excellent leaving group (iodide) to successfully execute an SN2 attack before acting as a base.
-
-
Substitution: Add 1,4'-bipiperidine (1.0 eq, 5.0 mmol) and finely powdered anhydrous Potassium Carbonate ( K2CO3 ) (2.0 eq, 10 mmol) to the mixture. Equip the flask with a reflux condenser and heat to 65 °C for 16 hours.
-
Validation & Monitoring: Monitor reaction progress via TLC (Mobile Phase: 10% MeOH in DCM with 1% NH4OH to prevent streaking of the polyamine).
-
Self-Validation: Stain the TLC plate with Dragendorff's reagent. The desired product will appear as a distinct orange spot (Rf ~0.4), confirming the successful formation of the new tertiary amine linkage.
-
-
Isolation: Cool the mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate. Purify the residue via flash column chromatography (silica gel, DCM/MeOH gradient) to isolate the pure intermediate.
🗺️ Mandatory Visualization: Synthetic Workflow & Steric Bottlenecks
Caption: Workflow comparing standard vs. sterically optimized synthesis of bipiperidine derivatives.
📚 References
-
BICYCLIC AZA COMPOUNDS AS MUSCARINIC RECEPTOR AGONISTS - EP 3406609 B1 European Patent Office
-
Design and Synthesis of TASIN Analogs Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC) National Institutes of Health (PMC)[Link]
Sources
- 1. 4-Piperidinopiperidine | Pharmaceutical Building Block [benchchem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Design and Synthesis of TASIN Analogs Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of TASIN Analogs Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bipiperidine Derivatives in Drug Design: From a Core Scaffold to Diverse Biological Modulators
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring is a cornerstone in medicinal chemistry, appearing in a vast number of pharmaceuticals and natural alkaloids.[1][2] Its saturated, six-membered heterocyclic structure provides a versatile, conformationally flexible scaffold that can be readily functionalized to interact with a wide array of biological targets.[2] When two such rings are linked, forming a bipiperidine core, the resulting structure offers an expanded three-dimensional chemical space, enabling interactions with more complex binding sites, including those of G-protein coupled receptors (GPCRs), ion channels, and various enzymes.[3]
This guide focuses on the bipiperidine derivative [3-(1,4'-Bipiperidin-1'-yl)propyl]amine as a foundational scaffold. While specific public data on this exact molecule is sparse, its structure represents a quintessential pharmacophore. We will use it as a reference point to explore how strategic chemical modifications to the bipiperidine core can dramatically alter pharmacological activity, leading to the development of highly potent and selective ligands for diverse targets such as dopamine, sigma, and chemokine receptors.
The Foundational Scaffold: [3-(1,4'-Bipiperidin-1'-yl)propyl]amine
The structure of [3-(1,4'-Bipiperidin-1'-yl)propyl]amine contains three key features that are critical for receptor interaction:
-
The 1,4'-Bipiperidine Core: This bulky, lipophilic moiety serves as the main structural anchor. The two piperidine rings can adopt various chair and boat conformations, allowing the molecule to fit into specific hydrophobic pockets within a receptor's binding site.
-
The Propyl Linker: A three-carbon alkyl chain provides optimal spacing and rotational flexibility, allowing the two nitrogen atoms to position themselves at a precise distance to interact with key residues in the target protein.
-
The Terminal Primary Amine: This basic nitrogen is crucial. At physiological pH, it is protonated, forming a positively charged ammonium ion. This charge is often essential for forming a strong ionic bond with a negatively charged amino acid residue, such as aspartate or glutamate, which is a common anchoring point in many aminergic GPCRs and sigma receptors.[4][5]
Based on these features, this scaffold is predicted to have affinity for targets like the dopamine D2-like receptors and sigma-1 (σ1) receptors, both of which recognize a basic nitrogen atom complemented by nearby hydrophobic regions.[4][6]
Structure-Activity Relationship (SAR): A Guide to Functional Diversification
The true power of the bipiperidine scaffold lies in its amenability to chemical modification. By altering the linker, substituting the rings, or changing the terminal amine, researchers can fine-tune a compound's affinity, selectivity, and functional activity (i.e., whether it acts as an agonist or antagonist).
Modification of the Alkyl Linker: Tuning Affinity and Selectivity
The length of the alkyl chain connecting the bipiperidine core to other functional groups is a critical determinant of binding affinity. An extension or contraction of this linker can change how the molecule fits within the binding pocket, impacting its interaction with key amino acid residues.
For instance, in a series of histamine H3 and sigma receptor ligands, extending the linker length was shown to decrease affinity for the H3 receptor, demonstrating the precise spatial requirements for optimal binding.
Ring Substitutions: Enhancing Potency and Creating Multi-Target Ligands
Adding substituents to either of the piperidine rings is a powerful strategy to explore the topology of the binding pocket and introduce new interactions.
-
Aromatic Substitutions: Attaching aromatic or benzyl groups can introduce beneficial π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the receptor. This strategy has been used to develop potent dual-action ligands. For example, certain benzylpiperidine derivatives show high affinity for both the µ-opioid receptor (MOR) and the sigma-1 (σ1) receptor, leading to potent pain relief with potentially fewer side effects.[7]
-
Polar Groups: Incorporating polar groups, such as carbamoyl moieties, into aromatic substituents can improve metabolic stability and solubility without sacrificing potency. This approach was successfully used to develop TAK-220, a potent anti-HIV-1 agent that acts as a CCR5 antagonist.[8]
Modification of the Terminal Amine: From Simple Amine to Complex Amides
Replacing the terminal primary amine of our foundational scaffold with more complex functional groups dramatically expands the range of accessible targets and can switch the compound's pharmacological profile.
-
Amide Formation: Converting the terminal amine into an amide by reacting it with a substituted phenyl group has led to the discovery of potent antileukemic agents. In one study, a derivative with a nitro- and fluoro-substituted phenyl carboxamide moiety was found to be a potent inducer of apoptosis in human leukemia cells.[9]
-
Bitopic and Bivalent Ligands: The terminal nitrogen can serve as an attachment point for a second pharmacophore, creating "bitopic" ligands that can engage both the primary (orthosteric) binding site and a secondary (allosteric) site on a receptor. This strategy is being explored to achieve higher selectivity between closely related receptor subtypes, such as the dopamine D2 and D3 receptors.[6] Furthermore, two bipiperidine pharmacophores can be joined by a linker to create "bivalent" ligands capable of bridging two receptor units in a dimer, a concept of particular interest for targeting GPCRs like the dopamine D2 receptor, which can form homodimers.[10]
Comparative Data Summary
The following table summarizes how structural modifications to the bipiperidine scaffold influence biological activity, providing examples from published research.
| Structural Modification | Target(s) | Effect on Activity | Example Compound Class |
| Core Scaffold | Dopamine D2, Sigma-1 (Predicted) | Baseline affinity due to basic nitrogen and lipophilic core. | [3-(1,4'-Bipiperidin-1'-yl)propyl]amine |
| Ring Substitution (Aromatic) | µ-Opioid Receptor (MOR), Sigma-1 (σ1R) | Creates dual-target ligands with potent analgesic properties.[7] | (S)-N-(2-(4-benzylpiperidin-1-yl)propyl)-N-phenylpropionamide (HKC-126)[7] |
| Terminal Amine Modification (Amide) | CCR5 Receptor | Leads to potent and metabolically stable anti-HIV-1 agents.[8] | 1-acetyl-N-{3-[4-(4-carbamoylbenzyl)piperidin-1-yl]propyl}-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide (TAK-220)[8] |
| Terminal Amine Modification (Amide) | Cancer Cells | Induces apoptosis in leukemia cell lines.[9] | (Substituted phenyl){4-[3-(piperidin-4-yl)propyl]piperidin-1-yl}methanone derivatives[9] |
| Linker Modification & Ring Substitution | Vesicular Monoamine Transporter 2 (VMAT2) | Potent inhibition of dopamine uptake.[11] | 1,4-Diphenethylpiperidine analogs[11] |
| Dimerization (Bivalent Ligands) | Dopamine D2 Receptor Dimers | Can simultaneously engage two receptor binding sites, indicating a bivalent binding mode.[10] | Bivalent 1,4-disubstituted aromatic piperidines[10] |
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams outline the structure-activity relationships and a typical experimental workflow for evaluating these compounds.
Caption: Generalized Structure-Activity Relationships (SAR) for Bipiperidine Derivatives.
Caption: Experimental Workflow for the Evaluation of Novel Bipiperidine Derivatives.
Experimental Protocols: A Guide to Practice
The foundational method for characterizing any new ligand is the radioligand binding assay, which directly measures the affinity of a compound for its target receptor.
Protocol: Competitive Radioligand Binding Assay for Dopamine D2 Receptor Affinity (Ki)
This protocol provides a generalized procedure to determine the binding affinity (Ki) of a test compound (an unlabeled "cold" ligand) for the human dopamine D2 receptor by measuring its ability to compete with a radiolabeled "hot" ligand.
I. Materials & Reagents:
-
Receptor Source: Commercially available cell membranes prepared from HEK293 or CHO cells stably expressing the human dopamine D2 receptor.
-
Radioligand ("Hot" Ligand): [³H]-Spiperone or [³H]-N-methylspiperone, a high-affinity D2 antagonist.
-
Reference Compound ("Cold" Ligand): Haloperidol or unlabeled spiperone (for determining non-specific binding).
-
Test Compounds: Bipiperidine derivatives dissolved in DMSO to create stock solutions.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Filtration Apparatus: 96-well cell harvester (e.g., Brandel or PerkinElmer).
-
Filter Mats: GF/B or GF/C glass fiber filters, pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Fluid & Counter: A liquid scintillation counter for detecting tritium.
II. Experimental Procedure:
-
Membrane Preparation:
-
Thaw the frozen D2 receptor membranes on ice.
-
Dilute the membranes in ice-cold Assay Buffer to a final concentration that ensures less than 10% of the total added radioligand is bound (typically 5-20 µg of protein per well). Keep the membrane suspension on ice at all times.
-
-
Assay Plate Setup (96-well plate):
-
Total Binding (TB): Add Assay Buffer.
-
Non-Specific Binding (NSB): Add reference compound to a final concentration of 10 µM (e.g., Haloperidol).
-
Test Compound Wells: Add serial dilutions of the bipiperidine test compounds (typically 11 concentrations ranging from 0.1 nM to 10 µM).
-
-
Incubation:
-
To all wells, add the radioligand ([³H]-Spiperone) at a concentration close to its Kd value (typically 0.1-0.5 nM).
-
To all wells, add the diluted membrane preparation to initiate the binding reaction. The final assay volume is typically 200-250 µL.
-
Incubate the plate at room temperature (or 37°C) for 60-120 minutes to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the incubation by filtering the contents of the plate through the pre-soaked glass fiber filter mat using the cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Quickly wash the filters three times with 300 µL of ice-cold Assay Buffer to remove any unbound radioligand trapped in the filter.
-
-
Counting:
-
Dry the filter mat completely.
-
Place the filter mat in a scintillation bag or plate and add scintillation fluid.
-
Measure the radioactivity (in counts per minute, CPM) trapped on the filters using a liquid scintillation counter.
-
III. Data Analysis:
-
Calculate Specific Binding: Specific Binding (SB) = Total Binding (TB) - Non-Specific Binding (NSB).
-
Generate Competition Curve: Plot the percentage of specific binding against the log concentration of the test compound. The data should form a sigmoidal curve.
-
Determine IC50: Use non-linear regression analysis (e.g., using GraphPad Prism or similar software) to fit the data and determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.
-
Conclusion
The [3-(1,4'-Bipiperidin-1'-yl)propyl]amine structure serves as an excellent starting point in the vast chemical landscape of bipiperidine derivatives. While it possesses the fundamental features required for receptor interaction, its true value lies in its role as a versatile scaffold. Through rational, structure-guided modifications—altering linker length, adding substituents to the rings, and diversifying the terminal functional group—medicinal chemists can develop derivatives with highly tailored pharmacological profiles. This adaptability allows the bipiperidine core to be directed towards a multitude of biological targets, leading to the discovery of potent analgesics, anti-HIV agents, and potential anticancer therapeutics. The continued exploration of this privileged scaffold promises to yield novel drug candidates for treating a wide range of human diseases.
References
-
Palomer, A., et al. (2002). Synthesis, SAR, and Biological Evaluation of Oximino-Piperidino-Piperidine Amides. 1. Orally Bioavailable CCR5 Receptor Antagonists With Potent anti-HIV Activity. Journal of Medicinal Chemistry, 45(14), 3143-3160. [Link]
-
Li, Y., et al. (2023). Synthesis of bitopic ligands based on fallypride and evaluation of their affinity and selectivity towards dopamine D2 and D3 receptors. Perelman School of Medicine at the University of Pennsylvania. [Link]
-
Hübner, H., et al. (2011). Bivalent dopamine D2 receptor ligands: synthesis and binding properties. Journal of Medicinal Chemistry, 54(13), 4693-4703. [Link]
-
Glatzhofer, M. I., et al. (2016). 1,4-Diphenalkylpiperidines: A new scaffold for the design of potent inhibitors of the vesicular monoamine transporter-2. Bioorganic & Medicinal Chemistry Letters, 26(9), 2269-2273. [Link]
-
Wawrzeńczyk-Borek, A., et al. (2024). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. Molecules, 29(3), 567. [Link]
-
Grela, P., et al. (2024). Bispecific Sigma1R-Antagonist/MOR-Agonist Compounds for Pain. International Journal of Molecular Sciences, 25(9), 5005. [Link]
-
Frolov, K., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6439. [Link]
-
Kamal, A., et al. (2015). Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives. Letters in Drug Design & Discovery, 12(1), 69-78. [Link]
-
Mishra, S., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Scientific Reports, 8(1), 1888. [Link]
-
Al-Gharabli, S. I., et al. (2024). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]
-
Wilson, L. L., et al. (2022). Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use. Journal of Pharmacology and Experimental Therapeutics, 380(1), 45-55. [Link]
-
N'Zué, B., et al. (2020). Synthesis and Antimalarial Activity of 1,4-Disubstituted Piperidine Derivatives. Molecules, 25(2), 288. [Link]
-
Al-Gharabli, S., et al. (2024). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]
-
de Oliveira, R. B., et al. (2010). Synthesis and Biological Evaluation of 2,5-Bis(alkylamino)-1,4-benzoquinones. Molecules, 15(8), 5562-5573. [Link]
-
Wieczorek, M., et al. (2024). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 357(1), e2300308. [Link]
-
Baba, M., et al. (2006). Discovery of a piperidine-4-carboxamide CCR5 Antagonist (TAK-220) With Highly Potent Anti-HIV-1 Activity. Journal of Medicinal Chemistry, 49(9), 2747-2750. [Link]
-
Wilson, L. L., et al. (2019). Characterization of Sigma 1 Receptor Antagonist CM-304 and Its Analog, AZ-66: Novel Therapeutics Against Allodynia and Induced Pain. Frontiers in Pharmacology, 10, 645. [Link]
-
P., S., & S., A. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2), 1-13. [Link]
-
Pattan, S. R., et al. (2019). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,4 DIHYDROPYRIDINES DERIVATIVES. ResearchGate. [Link]
-
Wang, Y., et al. (2024). Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities. Molecules, 29(14), 3236. [Link]
-
Bunin, B. A., et al. (1994). The combinatorial synthesis and chemical and biological evaluation of a 1,4-benzodiazepine library. Proceedings of the National Academy of Sciences, 91(11), 4708-4712. [Link]
-
National Center for Biotechnology Information. (n.d.). 1'-Propyl-[1,4']bipiperidinyl-3-carboxylic acid. PubChem Compound Database. [Link]
-
Yu, Q., et al. (2025). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry, 303, 118460. [Link]
-
Wang, Y., et al. (2024). N-[3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl]-heteroaromatic carboxamide as selective α1A/1D-adrenoceptor antagonists: SAR study and metabolic stability evaluation. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijnrd.org [ijnrd.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. med.upenn.edu [med.upenn.edu]
- 7. Bispecific Sigma1R-Antagonist/MOR-Agonist Compounds for Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a piperidine-4-carboxamide CCR5 antagonist (TAK-220) with highly potent Anti-HIV-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bivalent dopamine D2 receptor ligands: synthesis and binding properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1,4-Diphenalkylpiperidines: A new scaffold for the design of potent inhibitors of the vesicular monoamine transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Histamine H3 Receptor Binding Affinity: [3-(1,4'-Bipiperidin-1'-yl)propyl]amine Analogs and Pitolisant Analogs
A Guide for Drug Development Professionals
This guide provides a detailed comparative analysis of the binding affinities of two classes of ligands targeting the histamine H3 receptor (H3R): analogs of [3-(1,4'-Bipiperidin-1'-yl)propyl]amine and analogs of the clinically approved drug, Pitolisant. As a key modulator of neurotransmitter release in the central nervous system (CNS), the H3R is a significant target for therapeutic intervention in a range of neurological and psychiatric disorders.[1][2] This document synthesizes experimental data, outlines robust protocols for affinity determination, and provides insights into the underlying molecular pharmacology to support drug discovery and development efforts.
Introduction: The Histamine H3 Receptor as a Therapeutic Target
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that functions primarily as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine.[1][3] It also acts as a heteroreceptor on non-histaminergic neurons, modulating the release of other crucial neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.[1][4] This dual function positions the H3R as a critical control point for regulating wakefulness, cognition, and other CNS processes.[3][5]
Antagonists and inverse agonists of the H3R block its inhibitory effects, thereby increasing the release of histamine and other neurotransmitters. This mechanism of action is the basis for their therapeutic potential.[5] Pitolisant (Wakix®), a potent H3R antagonist/inverse agonist, is the first-in-class medication approved for treating narcolepsy, validating the H3R as a druggable target.[5][6][7] The exploration of novel chemical scaffolds, such as those based on the bipiperidine structure found in compounds like [3-(1,4'-Bipiperidin-1'-yl)propyl]amine, is a key focus of ongoing research to identify new drug candidates with improved pharmacological profiles.
Comparative Binding Affinity at the Human H3 Receptor
The binding affinity of a ligand, typically expressed as the inhibition constant (Ki), is a critical parameter that quantifies the strength of the interaction between the ligand and the receptor. A lower Ki value indicates a higher binding affinity. The following table summarizes the binding affinities for Pitolisant and representative analogs, including a purine derivative containing the 1,4'-bipiperidine moiety, at the human histamine H3 receptor (hH3R).
| Compound Name/Analog | Structure | Binding Affinity (Ki, nM) | Assay Type |
| Pitolisant | 1-[3-[3-(4-chlorophenyl)propoxy]propyl]piperidine | 0.16[8] - 6.09[9] | Radioligand Competition Assay |
| Compound 3d (Purine-bipiperidine derivative) | 6-([1,4'-bipiperidin]-1'-yl)-9-(4-fluorophenyl)-9H-purine | 2.91[9] | Radioligand Competition Assay |
| Compound 3h (Purine-bipiperidine derivative) | 6-([1,4'-bipiperidin]-1'-yl)-2-chloro-9-(4-fluorophenyl)-9H-purine | 5.51[9] | Radioligand Competition Assay |
| PF-03654746 (Reference Antagonist) | N-methyl-N'-{4-[(3R,4R)-3-methyl-4-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]phenyl}urea | ~2.5 (IC50) | Radioligand Binding |
Note: Binding affinity values can vary between studies depending on the specific experimental conditions, such as the radioligand used and the cell membrane preparation. The data presented here is for comparative purposes. Data for the specific compound [3-(1,4'-Bipiperidin-1'-yl)propyl]amine was not available in the surveyed literature; therefore, purine derivatives containing the core 1,4'-bipiperidine structure are used as representative examples of this chemical class.[9]
Experimental Protocol: Radioligand Competition Binding Assay for H3R Affinity
Determining the binding affinity (Ki) of unlabeled compounds is most commonly achieved through a competitive radioligand binding assay.[10][11] This method measures the ability of a test compound to displace a radiolabeled ligand that has a known high affinity for the target receptor. The protocol described below is a robust, self-validating system for assessing ligand binding to the human H3 receptor.
Causality and Experimental Design Choices:
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the recombinant human H3 receptor are used. This ensures a high and consistent density of the specific target, minimizing interference from other receptors.[3][12]
-
Radioligand Selection: [3H]-Nα-methylhistamine ([3H]NAMH) is a commonly used H3R agonist radioligand.[3][13] Its high affinity and specificity allow for sensitive detection of competitive binding events.[14]
-
Competition Format: This format is essential for determining the affinity of unlabeled test compounds. By measuring the concentration of test compound required to inhibit 50% of the specific binding of the radioligand (the IC50), the inhibition constant (Ki) can be calculated.[10]
-
Controls: The inclusion of "total binding" (radioligand only) and "non-specific binding" (radioligand + a saturating concentration of an unlabeled H3R ligand like pitolisant) is critical.[2] The difference between these two values defines the "specific binding," which is the target-relevant signal used for analysis.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture CHO-K1 or HEK293 cells stably expressing the human H3 receptor to ~90% confluency.
-
Harvest cells and centrifuge at low speed (e.g., 1000 x g for 10 min at 4°C).
-
Resuspend the cell pellet in an ice-cold Tris-HCl buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Lyse the cells via sonication or homogenization.
-
Centrifuge the lysate at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in the assay buffer and determine the total protein concentration (e.g., using a BCA protein assay). Store membranes at -80°C.
-
-
Assay Execution (96-well plate format):
-
Prepare serial dilutions of the test compounds (e.g., pitolisant analogs) in the assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
In a 96-well plate, add the following to designated wells:
-
Total Binding: 25 µL of assay buffer + 25 µL of [3H]NAMH (at a final concentration near its Kd, e.g., 1-3 nM) + 50 µL of diluted cell membranes.[12][15]
-
Non-Specific Binding (NSB): 25 µL of a high concentration of an unlabeled H3R ligand (e.g., 10 µM Pitolisant) + 25 µL of [3H]NAMH + 50 µL of diluted cell membranes.[2]
-
Test Compound: 25 µL of test compound dilution + 25 µL of [3H]NAMH + 50 µL of diluted cell membranes.
-
-
Incubate the plate at 25-30°C for 60-120 minutes to allow the binding reaction to reach equilibrium.[12]
-
-
Separation and Quantification:
-
Rapidly separate the bound and free radioligand by filtering the contents of each well through a glass fiber filter plate (e.g., UniFilter-96 GF/C) using a cell harvester. The receptor-bound radioligand is retained on the filter, while the free radioligand passes through.[15]
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any remaining unbound radioligand.
-
Allow the filters to dry completely.
-
Add liquid scintillation cocktail to each well and quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation :
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
-
-
Visualization of Experimental Workflow
Caption: Workflow for determining H3R binding affinity via radioligand assay.
Histamine H3 Receptor Signaling Pathways
Visualization of H3R Signaling
Caption: Key signaling pathways modulated by H3R inverse agonists.
Conclusion
This guide provides a framework for the comparative evaluation of novel H3R ligands against established compounds like Pitolisant. The binding affinity, determined through robust and well-controlled radioligand binding assays, remains the gold standard for initial characterization and is a cornerstone of structure-activity relationship (SAR) studies.[10][20] Understanding both the quantitative binding data and the qualitative aspects of the receptor's signaling pathways is essential for the rational design and development of the next generation of therapeutics targeting the histamine H3 receptor.
References
-
Histamine H3-Receptor Signaling in Cardiac Sympathetic Nerves: Identification of a Novel MAPK-PLA2-COX-PGE2-EP3R Pathway - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 24, 2026, from [Link]
-
Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed. (2016, April 15). National Center for Biotechnology Information. Retrieved March 24, 2026, from [Link]
-
GPCR Membrane Ligand Binding Assay Development. (n.d.). Multispan, Inc. Retrieved March 24, 2026, from [Link]
-
Signaling pathways associated with the histamine H3 receptor. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]
-
GPCR-radioligand binding assays - PubMed. (n.d.). National Center for Biotechnology Information. Retrieved March 24, 2026, from [Link]
-
GPCR Radioligand Binding - Robust Assays, Fast Results. (n.d.). Eurofins Discovery. Retrieved March 24, 2026, from [Link]
-
Histamine H3 receptor (H3R) main signaling pathways. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]
-
Radioligands vs. Fluorescent Ligands: Binding Assays. (2025, February 21). Celtarys. Retrieved March 24, 2026, from [Link]
-
Targeted disruption of H3 receptors results in changes in brain histamine tone leading to an obese phenotype. (2002, December 15). Journal of Clinical Investigation. Retrieved March 24, 2026, from [Link]
-
Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models - PubMed. (n.d.). National Center for Biotechnology Information. Retrieved March 24, 2026, from [Link]
-
Pitolisant and Other Histamine-3 Receptor Antagonists—An Update on Therapeutic Potentials and Clinical Prospects - PMC. (2020, September 1). National Center for Biotechnology Information. Retrieved March 24, 2026, from [Link]
-
Investigation of the Histamine H3 Receptor Binding Site. Design and Synthesis of Hybrid Agonists with a Lipophilic Side Chain | Journal of Medicinal Chemistry. (2010, August 6). ACS Publications. Retrieved March 24, 2026, from [Link]
-
Detection of multiple H3 receptor affinity states utilizing [3H]A-349821, a novel, selective, non-imidazole histamine H3 receptor inverse agonist radioligand - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 24, 2026, from [Link]
-
Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 24, 2026, from [Link]
-
Histamine H3 receptor antagonists/inverse agonists: a patent review (October 2017 – December 2023) documenting progress. (2025, January 5). Taylor & Francis Online. Retrieved March 24, 2026, from [Link]
-
Exploring occupancy of the histamine H3 receptor by pitolisant in humans using PET - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 24, 2026, from [Link]
-
Affinity for the human histamine H3 receptor in the [³⁵S]‐GTPγS assay... (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]
-
Pharmacological characterization of seven human histamine H3 receptor isoforms. (2023, December 11). bioRxiv. Retrieved March 24, 2026, from [Link]
-
Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues | Crystal Growth & Design. (2024, January 23). ACS Publications. Retrieved March 24, 2026, from [Link]
-
Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. (2016, May 29). Frontiers. Retrieved March 24, 2026, from [Link]
-
The Novel Pimavanserin Derivative ST-2300 with Histamine H3 Receptor Affinity Shows Reduced 5-HT2A Binding, but Maintains Antidepressant- and Anxiolytic-like Properties in Mice. (2022, May 10). MDPI. Retrieved March 24, 2026, from [Link]
-
Homogeneous, Real-Time NanoBRET Binding Assays for the Histamine H>3> and H>4> Receptors on Living Cells. (2018, December 1). Vrije Universiteit Amsterdam. Retrieved March 24, 2026, from [Link]
-
Comparison of the binding distribution of agonist and antagonist ligands for histamine H3 receptors in pig brain by quantitative autoradiography - PubMed. (2007, June 14). National Center for Biotechnology Information. Retrieved March 24, 2026, from [Link]
-
Substituted Purines as High-Affinity Histamine H3 Receptor Ligands - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 24, 2026, from [Link]
-
BindingDB BDBM50220455 CHEMBL434785. (n.d.). BindingDB. Retrieved March 24, 2026, from [Link]
-
Synthesis and evaluation of N-alkyl-S-[3-(piperidin-1-yl)propyl]isothioureas: high affinity and human/rat species-selective histamine H(3) receptor antagonists - PubMed. (2013, December 1). National Center for Biotechnology Information. Retrieved March 24, 2026, from [Link]
-
[3-(1,4'-Bipiperidin-1'-yl)propyl]amine — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 24, 2026, from [Link]
-
Pitolisant | C17H26ClNO | CID 9948102. (n.d.). PubChem. Retrieved March 24, 2026, from [Link]
-
Multitargeting Histamine H3 Receptor Ligands among Acetyl- and Propionyl-Phenoxyalkyl Derivatives. (2023, March 3). Semantic Scholar. Retrieved March 24, 2026, from [Link]
-
(PDF) Profile of pitolisant in the management of narcolepsy: design, development, and place in therapy. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]
-
7F61: Crystal structure of human histamine receptor H3R in complex with antagonist PF03654746. (2022, October 26). RCSB PDB. Retrieved March 24, 2026, from [Link]
-
SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. (2010, September 15). International Journal of Pharmaceutical Sciences Review and Research. Retrieved March 24, 2026, from [Link]
-
Evaluation of the abuse potential of pitolisant, a selective H3-receptor antagonist/inverse agonist, for the treatment of adult patients with narcolepsy with or without cataplexy | SLEEP | Oxford Academic. (2020, April 15). Oxford Academic. Retrieved March 24, 2026, from [Link]
-
[3-(1,4'-Bipiperidin-1'-yl)propyl]amine. (n.d.). Amaybio. Retrieved March 24, 2026, from [Link]
- CN102898356A - Method for preparing 1-( 3-methoxy propyl )- 4-piperidine amine and salt thereof. (n.d.). Google Patents.
-
An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. (2026, February 28). ResearchGate. Retrieved March 24, 2026, from [Link]
Sources
- 1. JCI - Targeted disruption of H3 receptors results in changes in brain histamine tone leading to an obese phenotype [jci.org]
- 2. mdpi.com [mdpi.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Pitolisant and Other Histamine-3 Receptor Antagonists—An Update on Therapeutic Potentials and Clinical Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pitolisant | C17H26ClNO | CID 9948102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Exploring occupancy of the histamine H3 receptor by pitolisant in humans using PET - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Substituted Purines as High-Affinity Histamine H3 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Radioligands vs. Fluorescent Ligands: Binding Assays - Celtarys [celtarys.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. Histamine H3-Receptor Signaling in Cardiac Sympathetic Nerves: Identification of a Novel MAPK-PLA2-COX-PGE2-EP3R Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. multispaninc.com [multispaninc.com]
A Comparative Guide to the Validation of HPLC Methods for [3-(1,4'-Bipiperidin-1'-yl)propyl]amine Quantification
This guide provides a comprehensive comparison of high-performance liquid chromatography (HPLC) methods for the accurate quantification of [3-(1,4'-Bipiperidin-1'-yl)propyl]amine, a molecule of interest in pharmaceutical development due to its structural relation to various active pharmaceutical ingredients (APIs). The accurate determination of this compound is critical for quality control, stability studies, and pharmacokinetic assessments.
As this analyte lacks a native chromophore, direct ultraviolet (UV) detection presents a significant analytical challenge. Therefore, this guide will focus on a robust derivatization-based HPLC-UV method, detailing its validation in accordance with the International Council for Harmonisation (ICH) guidelines. Furthermore, a comparison with a more advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach will be presented to offer a complete perspective for researchers and drug development professionals.
The Analytical Challenge: Quantifying Non-Chromophoric Amines
[3-(1,4'-Bipiperidin-1'-yl)propyl]amine is a saturated aliphatic amine. Molecules of this class do not possess conjugated double bond systems and, consequently, exhibit negligible UV absorbance.[1] This makes direct quantification by HPLC with a standard UV detector impractical due to low sensitivity and potential interference from other components that do absorb UV light.
To overcome this, a common and effective strategy is pre-column derivatization. This involves reacting the analyte with a labeling agent to attach a UV-active moiety, thereby rendering it detectable.[1][2] This guide proposes a method based on derivatization with dansyl chloride, a reagent widely used for the analysis of primary and secondary amines, which yields a highly fluorescent and UV-absorbent derivative.[2]
Recommended Method: Pre-Column Derivatization HPLC-UV
This section details a proposed stability-indicating reversed-phase HPLC (RP-HPLC) method for the quantification of [3-(1,4'-Bipiperidin-1'-yl)propyl]amine. The causality behind each experimental choice is explained to provide a deeper understanding of the method's development.
Experimental Protocol: Derivatization and HPLC Analysis
1. Derivatization Procedure:
-
Step 1: Sample Preparation: Accurately weigh and dissolve the sample containing [3-(1,4'-Bipiperidin-1'-yl)propyl]amine in a suitable solvent, such as acetonitrile, to achieve a target concentration within the method's linear range.
-
Step 2: Buffering: To 1.0 mL of the sample solution, add 200 µL of 2 M Sodium Hydroxide and 300 µL of saturated sodium bicarbonate solution to ensure an alkaline pH, which is optimal for the dansylation reaction.[2]
-
Step 3: Reagent Addition: Add 2.0 mL of a 10 mg/mL solution of dansyl chloride in acetone. The excess of the derivatizing agent ensures the complete reaction of the analyte.[2]
-
Step 4: Reaction: Incubate the mixture at 40°C for 45 minutes in a water bath.[2]
-
Step 5: Quenching: To remove residual dansyl chloride, which could interfere with the chromatography, add 100 µL of 25% ammonium hydroxide and let it react for 30 minutes at room temperature.[2]
-
Step 6: Final Dilution: Adjust the final volume to 5.0 mL with acetonitrile and filter through a 0.45 µm syringe filter before injection into the HPLC system.
2. HPLC Chromatographic Conditions:
-
Instrument: Standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A C18 column is chosen for its versatility and effectiveness in retaining the relatively nonpolar dansyl derivative.
-
Mobile Phase: A gradient elution is proposed to ensure adequate separation of the analyte from potential impurities and degradation products.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 60 40 20 20 80 25 20 80 26 60 40 | 30 | 60 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C. Maintaining a constant column temperature ensures reproducible retention times.
-
Detection Wavelength: 254 nm. The dansyl derivative exhibits strong absorbance at this wavelength.
-
Injection Volume: 20 µL.
Method Validation: A Self-Validating System
The validation of this analytical method is paramount to ensure its reliability, accuracy, and precision for its intended purpose. The following validation parameters are assessed according to ICH Q2(R2) guidelines.[3][4]
Specificity and Forced Degradation Studies
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components such as impurities, degradants, or matrix components.[4][5] To establish this, forced degradation studies are essential. These studies deliberately stress the drug substance to generate potential degradation products, thereby demonstrating that the analytical method can separate the intact analyte from these degradants.[6][7][8]
Forced Degradation Protocol: The drug substance is subjected to the following stress conditions as recommended by ICH guidelines:[9][10]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 10% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid drug substance at 105°C for 48 hours.
-
Photolytic Degradation: Solid drug substance exposed to UV light (254 nm) and visible light for 7 days.
The results should demonstrate that the main analyte peak is well-resolved from any degradation product peaks, confirming the stability-indicating nature of the method. Peak purity analysis using a DAD detector should be performed to confirm that the analyte peak is spectrally homogeneous and free from co-eluting impurities.
dot
Caption: Workflow for Forced Degradation Studies.
Linearity and Range
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample.[4] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[3][11]
-
Procedure: A series of at least five standard solutions are prepared at different concentrations (e.g., 50% to 150% of the target assay concentration).
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 10 - 150 µg/mL | - |
| Correlation Coefficient (r²) | 0.9995 | ≥ 0.999 |
| Regression Equation | y = 45872x + 1250 | - |
Accuracy (Recovery)
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.[5]
-
Procedure: The method is applied to a sample matrix spiked with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120%), with three replicates at each level.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80% | 80.0 | 79.2 | 99.0% |
| 100% | 100.0 | 101.1 | 101.1% |
| 120% | 120.0 | 119.4 | 99.5% |
| Mean Recovery | 99.9% |
Precision
Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[4]
-
Repeatability (Intra-day Precision): Analysis of six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day Precision): Analysis is repeated on a different day, by a different analyst, or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be not more than 2.0%.[8]
| Precision Level | n | Mean Assay (%) | % RSD |
| Repeatability | 6 | 99.8% | 0.85% |
| Intermediate Precision | 6 | 100.3% | 1.10% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ represent the lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Procedure: Determined based on the signal-to-noise ratio (S/N). LOD is typically where S/N = 3, and LOQ is where S/N = 10.[2]
-
Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.
| Parameter | Result (µg/mL) | Basis |
| LOD | 0.05 | S/N = 3:1 |
| LOQ | 0.15 | S/N = 10:1 |
Robustness
Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters.[12]
-
Procedure: Key parameters are slightly varied, such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).
-
Acceptance Criteria: System suitability parameters (e.g., peak asymmetry, resolution) should remain within acceptable limits, and the results should not be significantly impacted.
| Parameter Varied | Variation | % RSD of Results |
| Flow Rate (mL/min) | 0.9 / 1.1 | 1.3% |
| Column Temp (°C) | 25 / 35 | 1.5% |
| Mobile Phase B (%) | 38% / 42% | 1.2% |
dot
Caption: ICH Validation Parameters for an Analytical Method.
Alternative Method: LC-MS/MS Quantification
While the derivatization-based HPLC-UV method is robust and widely accessible, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers a powerful alternative, particularly for bioanalytical applications or when higher sensitivity is required.
Comparison: HPLC-UV vs. LC-MS/MS
| Feature | HPLC-UV (with Derivatization) | LC-MS/MS |
| Principle | UV absorbance of a derivatized analyte | Mass-to-charge ratio of the analyte and its fragments |
| Sensitivity | Good (ng/mL range) | Excellent (pg/mL range) |
| Specificity | Good (based on retention time and UV spectrum) | Excellent (based on retention time and specific mass transitions) |
| Sample Prep | Required derivatization step adds time and complexity | No derivatization required, simplifying the workflow |
| Matrix Effects | Less prone to ion suppression/enhancement | Can be susceptible to matrix effects, requiring careful optimization |
| Instrumentation | Widely available, lower cost | More expensive, requires specialized expertise |
| Application | Ideal for quality control, purity, and stability testing | Gold standard for bioanalysis (PK studies) and trace-level impurity analysis |
References
-
Title: Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development Source: Open Access Journals URL: [Link]
-
Title: A Review on HPLC Method Development and Validation in Forced Degradation Studies Source: International Journal of Advanced Research in Science, Communication and Technology (ijarsct) URL: [Link]
-
Title: A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method Source: PMC (PubMed Central) URL: [Link]
-
Title: A practical guide to forced degradation and stability studies for drug substances Source: Onyx Scientific URL: [Link]
-
Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: ResolveMass URL: [Link]
-
Title: ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES Source: ResearchGate URL: [Link]
-
Title: Steps for HPLC Method Validation Source: Pharmaguideline URL: [Link]
-
Title: A Comprehensive Review of the Quantitative Analysis methods for Pyridine and Piperidine Derivative H1 Receptor Antagonists Source: ResearchGate URL: [Link]
-
Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]
-
Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube (Pharma Talks) URL: [Link]
- Title: A kind of HPLC analytical approach of 3-amino piperidine - Google Patents Source: Google Patents URL
-
Title: Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives Source: Der Pharma Chemica URL: [Link]
-
Title: Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products Source: PMC (PubMed Central) URL: [Link]
-
Title: Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin Source: Research Journal of Pharmacy and Technology URL: [Link]
Sources
- 1. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 2. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. researchgate.net [researchgate.net]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onyxipca.com [onyxipca.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 12. rjptonline.org [rjptonline.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Efficacy of [3-(1,4'-Bipiperidin-1'-yl)propyl]amine vs standard H3 receptor antagonists
An objective, in-depth technical comparison of the [3-(1,4'-Bipiperidin-1'-yl)propyl]amine scaffold against standard Histamine H3 Receptor (H3R) antagonists requires a structural and mechanistic deconstruction. As the field of neuropharmacology has shifted away from first-generation imidazole-based ligands due to severe pharmacokinetic liabilities, non-imidazole pharmacophores—specifically those utilizing the 1,4'-bipiperidine motif—have emerged as the gold standard for CNS-targeted drug development.
This guide provides drug development professionals with a comprehensive evaluation of this scaffold's efficacy, binding mechanics, and the self-validating experimental protocols required to benchmark it against legacy antagonists.
Mechanistic Causality: The Shift to Non-Imidazole Scaffolds
The human H3 receptor is a constitutively active G protein-coupled receptor (GPCR) that regulates the release of histamine and other neurotransmitters (e.g., acetylcholine, dopamine). Early H3R antagonists, such as Thioperamide and Clobenpropit , were designed as structural analogues of histamine, heavily relying on an imidazole ring.
The Imidazole Liability: While imidazole-based compounds exhibit high in vitro affinity, the imidazole nitrogen lone pair coordinates directly with the heme iron of Cytochrome P450 (CYP450) enzymes in the liver. This causes profound drug-drug interactions, poor blood-brain barrier (BBB) penetrance, and off-target hERG channel interactions leading to QT-prolongation (1).
The Bipiperidine Advantage: To circumvent these liabilities, the [3-(1,4'-Bipiperidin-1'-yl)propyl]amine fragment was developed as a privileged "warhead."
-
Receptor Anchoring: The terminal amine (or its subsequent aromatic derivatives) forms a critical salt bridge with the highly conserved Asp114 residue in transmembrane domain 3 (TM3) of the H3R.
-
Hydrophobic Shielding: The rigid 1,4'-bipiperidine system projects into an adjacent hydrophobic sub-pocket, replacing the problematic imidazole ring with a highly basic, lipophilic moiety that avoids CYP450 coordination.
-
Spatial Tuning: The propyl chain provides the exact spatial distance (approx. 4-5 carbon lengths) required to bridge the Asp114 anchor and the hydrophobic pocket without inducing the excessive lipophilicity that triggers hERG liability (2).
Figure 1: Mechanism of action for bipiperidine-based H3R inverse agonists restoring neurotransmitter release.
Quantitative Efficacy Comparison
The table below summarizes the pharmacological profile of the baseline [3-(1,4'-Bipiperidin-1'-yl)propyl]amine scaffold (prior to terminal aromatic optimization) alongside fully elaborated non-imidazole clinical standards (Pitolisant) and legacy imidazole antagonists.
| Compound / Scaffold | Structural Class | Target Affinity (pKi) | BBB Permeability | CYP450 Inhibition | hERG Liability |
| [3-(1,4'-Bipiperidin-1'-yl)propyl]amine | Non-imidazole (Core Scaffold) | ~6.5 - 7.0 (Baseline) | High | Low | Low |
| Pitolisant (BF2.649) | Non-imidazole (Piperidine deriv.) | 9.8 | High | Low | Low |
| Thioperamide | Imidazole | 8.4 | Moderate | High | Moderate |
| Clobenpropit | Imidazole | 9.6 | Low | High | High |
Data Interpretation: While the bare bipiperidine-propylamine scaffold exhibits moderate baseline affinity, it acts as a flawless foundation. When coupled with aromatic systems (e.g., pyrrolo[2,3-d]pyrimidines or thiadiazoles), the resulting derivatives routinely achieve pKi values > 9.0 while maintaining the pristine safety profile of the parent scaffold.
Experimental Methodologies: Self-Validating Systems
To accurately benchmark the efficacy of bipiperidine derivatives against standard antagonists, the experimental design must account for the high constitutive activity of the H3 receptor. The following protocols are engineered as self-validating systems —meaning internal controls mathematically prove the specificity of the observed data.
Protocol A: Radioligand Displacement Assay (Affinity Determination)
Causality: We utilize [³H]-N-α-methylhistamine ([³H]-NAMH) because it is a highly selective H3R agonist. By measuring the concentration of the bipiperidine compound required to displace this radioligand, we determine the exact binding affinity (Ki).
-
Membrane Preparation: Harvest HEK-293 cells stably expressing human H3R. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 5 mM EDTA. Centrifuge at 40,000 × g for 20 minutes.
-
Incubation Setup: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [³H]-NAMH, and varying concentrations of the test compound (10⁻¹¹ to 10⁻⁴ M).
-
The Self-Validating Control (Non-Specific Binding - NSB): In parallel wells, add 10 µM Thioperamide instead of the test compound.
-
Why this matters: 10 µM Thioperamide completely saturates all specific H3R binding sites. Any residual radioactivity detected in these wells is binding to plastic or non-receptor proteins. Subtracting this NSB value from the Total Binding yields the Specific Binding, guaranteeing that your calculated IC50 is exclusively H3R-mediated.
-
-
Filtration & Quantification: Terminate the reaction after 60 minutes via rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce background). Wash three times with ice-cold buffer and quantify via liquid scintillation counting.
Protocol B: [³⁵S]GTPγS Binding Assay (Inverse Agonism Validation)
Causality: Because H3R is constitutively active, a true inverse agonist (like optimized bipiperidines) will not just block histamine; it will actively reduce the basal coupling of the receptor to Gi/o proteins. [³⁵S]GTPγS is a non-hydrolyzable GTP analog that accumulates when G-proteins are active.
-
Basal State Establishment: Incubate H3R membranes in assay buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 10 µM GDP) with 0.1 nM [³⁵S]GTPγS. The resulting signal represents the constitutive (basal) activity of the receptor.
-
Ligand Challenge: Introduce the bipiperidine test compound. A successful inverse agonist will drive the [³⁵S]GTPγS signal below the established basal line (typically a 30-50% reduction).
-
Validation: Introduce Pitolisant as a positive control for inverse agonism. The efficacy of the test compound is normalized as a percentage of the maximal inverse agonism achieved by Pitolisant.
Figure 2: Self-validating high-throughput screening workflow for H3R affinity determination.
Conclusion
The transition from imidazole-based ligands to the [3-(1,4'-Bipiperidin-1'-yl)propyl]amine scaffold represents a watershed moment in neuropharmacology. By retaining the critical basic amine necessary for Asp114 anchoring while replacing the toxic imidazole ring with a lipophilic bipiperidine core, researchers can synthesize highly potent, BBB-permeant inverse agonists free of CYP450 and hERG liabilities. When benchmarked using rigorous, self-validating radioligand and GTPγS assays, derivatives of this scaffold consistently match or exceed the efficacy of legacy standards like Clobenpropit, paving the way for modern therapeutics targeting narcolepsy, Alzheimer's disease, and cognitive disorders.
References
-
Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists. Source: Bioorganic & Medicinal Chemistry Letters (NIH / PubMed) URL:[Link][2]
-
Non-imidazole alkylamines as histamine H3-receptor ligands and their therapeutic applications. Source: US Patent 7910605B2 (Google Patents) URL:[3][1]
-
Discovery of a Potent Thiadiazole Class of Histamine H-3 Receptor Antagonist for the Treatment of Diabetes. Source: ResearchGate URL:[Link][4][5]
-
Scalable synthesis of imidazole derivatives (Background on H3 Receptor Targets). Source: CN Patent 1980896A (Google Patents) URL:[6]
Sources
- 1. US7910605B2 - Non-imidazole alkylamines as histamine H3- receptor ligands and their therapeutic applications - Google Patents [patents.google.com]
- 2. Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US7910605B2 - Non-imidazole alkylamines as histamine H3- receptor ligands and their therapeutic applications - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN1980896A - Scalable synthesis of imidazole derivatives - Google Patents [patents.google.com]
[3-(1,4'-Bipiperidin-1'-yl)propyl]amine proper disposal procedures
Comprehensive EHS Guide: Handling and Disposal of [3-(1,4'-Bipiperidin-1'-yl)propyl]amine
In pharmaceutical research and drug development, polyamine building blocks such as[3-(1,4'-Bipiperidin-1'-yl)propyl]amine (CAS: 890141-58-9) are frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Due to the presence of multiple basic nitrogen centers (both primary and tertiary amines), this compound exhibits significant alkalinity and reactivity.
This guide outlines the essential Environmental, Health, and Safety (EHS) protocols for the proper logistical handling, waste segregation, and disposal of this compound within a legitimate, professional laboratory setting. In-house chemical destruction or neutralization of complex polyamines is strongly discouraged due to the risk of uncontrolled exothermic reactions and the generation of toxic byproducts. All ultimate disposal must be managed by licensed hazardous waste professionals [1].
Hazard Profiling and EHS Implications
Before implementing a disposal plan, it is critical to understand the physicochemical properties that dictate the compound's behavior in waste streams. The bipiperidine and propylamine moieties make this molecule highly basic and potentially corrosive to biological tissues and certain materials.
| Physicochemical Property | EHS Observation & Risk Profile | Logistical Implication for Disposal |
| High Alkalinity (pKa > 9) | Forms strongly basic solutions in water; corrosive to skin and eyes. | Requires strict pH monitoring of aqueous waste streams. Must not be bulk-mixed with concentrated acids. |
| Nucleophilicity | The primary amine acts as a strong nucleophile. | Critical: Must be segregated from halogenated waste streams (e.g., dichloromethane) to prevent slow, pressure-generating alkylation reactions in sealed waste carboys. |
| Metal Incompatibility | Amines can form soluble coordination complexes with transition metals (e.g., Copper, Zinc). | Do not store waste in metal drums. Use high-density polyethylene (HDPE) containers [2]. |
| Environmental Toxicity | Aliphatic polyamines typically exhibit acute toxicity to aquatic organisms. | Absolute prohibition of drain/sewer disposal. Must be routed for high-temperature incineration. |
Standard Operating Procedure (SOP): Waste Segregation and Collection
To ensure laboratory safety and prevent dangerous incompatibilities, follow this step-by-step methodology for routine waste collection.
Step 1: Stream Identification and Segregation
-
Action: Separate[3-(1,4'-Bipiperidin-1'-yl)propyl]amine waste into "Non-Halogenated Organic Waste" or "Aqueous Basic Waste" depending on the primary solvent used in your workflow.
-
Causality: Mixing amines with halogenated solvents (like chloroform or DCM) can lead to the formation of quaternary ammonium salts over time. This reaction is exothermic and can generate gas, potentially causing sealed waste containers to rupture [1].
Step 2: Primary Containment
-
Action: Collect the waste in chemically compatible, UN-approved High-Density Polyethylene (HDPE) carboys.
-
Causality: HDPE is highly resistant to basic amines. Metal containers (especially carbon steel or copper alloys) will corrode rapidly upon prolonged contact with aqueous amine solutions, leading to structural failure and leaks.
Step 3: Satellite Accumulation Area (SAA) Management
-
Action: Store the waste container in a designated SAA equipped with secondary containment (spill trays). Ensure the container is kept tightly capped unless actively adding waste.
-
Causality: Polyamines often have distinct, objectionable odors and can slowly volatilize. Keeping containers sealed minimizes inhalation exposure and maintains compliance with OSHA and EPA regulations regarding fugitive emissions [3].
Step 4: Institutional Transfer and Final Disposal
-
Action: Once the SAA container reaches regulatory capacity (or the institutional time limit), transfer it to the central hazardous waste facility. Ensure the label explicitly lists "[3-(1,4'-Bipiperidin-1'-yl)propyl]amine" and its approximate concentration.
-
Causality: Accurate manifesting is required by law. Licensed contractors rely on this data to route the chemical for high-temperature incineration (typically >1000°C), which is the only recognized method to safely break down the stable C-N bonds and scrub the resulting NOx gases [2].
Step-by-Step Methodology: Minor Spill Response Protocol
In the event of a localized spill within a fume hood or on a lab bench, immediate and controlled action is required to prevent exposure and environmental release.
-
Isolate and Don PPE: Immediately halt work. Ensure you are wearing appropriate PPE: chemical-resistant gloves (Nitrile or Neoprene, double-gloved), safety goggles, and a lab coat.
-
Ventilation Verification: Ensure the fume hood sash is lowered to the optimal operating height to capture any volatilized amine vapors.
-
Containment and Neutralization: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or commercial diatomaceous earth). Do not use sawdust or paper towels for concentrated amine spills, as the basic nature of the chemical can degrade organic materials.
-
Collection: Using a non-sparking scoop, carefully collect the saturated absorbent and place it into a solid hazardous waste container (HDPE bucket with a secure lid).
-
Decontamination: Wash the spill surface with a dilute, weak acid solution (e.g., 5% citric acid or dilute acetic acid) to neutralize residual alkalinity, followed by a thorough wash with water and laboratory detergent. Collect all wash liquids as hazardous aqueous waste.
Waste Routing Workflow
The following diagram illustrates the validated decision matrix for routing[3-(1,4'-Bipiperidin-1'-yl)propyl]amine waste streams in a professional laboratory setting.
Workflow for the segregation and professional disposal of bipiperidine amine waste streams.
References
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Available at:[Link]
-
United States Environmental Protection Agency (EPA). Hazardous Waste Management Guidelines. Available at:[Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Available at:[Link]
Personal protective equipment for handling [3-(1,4'-Bipiperidin-1'-yl)propyl]amine
As a Senior Application Scientist in drug development, I frequently oversee the integration of complex aliphatic amines into early-stage discovery workflows. The compound [3-(1,4'-Bipiperidin-1'-yl)propyl]amine (CAS 890141-58-9) is a highly versatile building block, often utilized in the synthesis of GPCR ligands, kinase inhibitors, and histamine/serotonin receptor antagonists due to its dual-pharmacophore nature—a lipophilic bipiperidine core and a reactive primary aminopropyl chain[1].
However, the very structural features that make it chemically valuable also render it a significant occupational hazard. This guide provides a self-validating, causality-driven protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of this chemical.
Hazard Profile & Mechanistic Causality
To handle this compound safely, laboratory personnel must understand the physical chemistry driving its hazards:
-
Corrosivity via High pKa: The primary aliphatic amine moiety is highly basic (estimated pKa ~10.5). Upon contact with biological tissues, it rapidly saponifies cellular lipids and denatures proteins, leading to severe, instantaneous chemical burns and potential irreversible corneal damage.
-
Systemic Toxicity via Dermal Absorption: The bipiperidine ring system is highly lipophilic. When combined with the corrosive nature of the amine, this lipophilicity facilitates rapid transdermal penetration. As documented by the National Institute for Occupational Safety and Health (NIOSH), aliphatic amines easily breach the epidermal barrier, entering systemic circulation and causing neurotoxic or hepatotoxic effects[2].
-
Atmospheric Reactivity: Aliphatic amines readily absorb ambient carbon dioxide ( CO2 ) to form carbamate salts. This not only degrades the purity of your reagent but can also cause pressure buildup in sealed storage containers.
Quantitative PPE Requirements
In compliance with OSHA 29 CFR 1910.132 standards for hazard assessment and equipment selection[3], standard laboratory attire is insufficient. The following table outlines the mandatory PPE, driven by quantitative breakthrough metrics and chemical causality.
| PPE Category | Recommended Material/Specification | Quantitative Metric / Causality |
| Primary (Outer) Gloves | Heavy-duty Neoprene or Butyl Rubber | Breakthrough time > 480 min for aliphatic amines. Prevents the rapid permeation that occurs with standard latex or thin nitrile. |
| Secondary (Inner) Gloves | Nitrile (Disposable) | Thickness ≥ 0.1 mm. Provides dexterity and acts as a secondary barrier if the outer glove is mechanically breached. |
| Eye/Face Protection | ANSI Z87.1 Splash Goggles + Face Shield | 100% coverage of ocular mucosa. Amines cause irreversible corneal damage upon micro-aerosol or splash contact. |
| Body Protection | Flame-Resistant (FR) Lab Coat | Protects against secondary flammability hazards of organic solvents typically used in amine reactions. |
| Respiratory | N95/P100 Particulate Respirator | Assigned Protection Factor (APF) = 10. Required only if weighing dry powders outside a controlled fume hood (highly discouraged). |
Operational Workflow: Step-by-Step Methodology
Every protocol must be a self-validating system. Do not proceed to the next step unless the verification check of the previous step is successful.
Step 1: Environmental Control Setup
-
Verify that the Class II chemical fume hood is operational with a face velocity between 80-100 feet per minute (fpm).
-
Clear the hood of all incompatible chemicals, specifically strong oxidizers, heavy metals, and halogenated solvents.
-
Validation Check: Check the digital airflow monitor. If the alarm sounds or flow is below 80 fpm, halt operations immediately.
Step 2: PPE Donning Sequence
-
Inspect all PPE for micro-tears or degradation.
-
Don the inner nitrile gloves, ensuring they cover the cuffs of the FR lab coat.
-
Don the outer neoprene gloves over the nitrile gloves.
-
Equip ANSI Z87.1 splash goggles, followed by the face shield.
Step 3: Dispensing and Weighing
-
Purge the receiving vessel with inert gas (Nitrogen or Argon) to displace ambient CO2 and prevent carbamate formation.
-
If the compound is a viscous liquid, use a positive displacement pipette to ensure volumetric accuracy. If it is a solid, use an anti-static, grounded spatula to prevent aerosolization.
-
Transfer the[3-(1,4'-Bipiperidin-1'-yl)propyl]amine directly into the purged vessel.
-
Validation Check: Seal the vessel immediately with a septum. Weigh the sealed vessel to determine the exact dispensed mass by difference, preventing open-air exposure on the balance.
Step 4: Reaction Setup
-
Transfer the sealed vessel to the reaction manifold.
-
Inject the required anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran) through the septum using a chemically resistant glass syringe.
-
Maintain a positive pressure of inert gas throughout the reaction to prevent oxidation and moisture ingress.
Step 5: Decontamination and Spill Response
-
For routine decontamination of spatulas and glassware, rinse with a weak acid solution (e.g., 1M Citric Acid). Causality: Neutralizing a strong amine with a strong acid (like HCl) generates a highly exothermic reaction that can boil the solvent and aerosolize the toxic amine. A weak acid safely controls the neutralization rate.
-
Validation Check: Use pH indicator paper on the rinsed surface. A pH of 5-7 confirms complete neutralization.
Disposal Plan
Improper disposal of amines can lead to dangerous cross-reactions in waste streams. Following the guidelines from Prudent Practices in the Laboratory[4]:
-
Segregation: Collect all[3-(1,4'-Bipiperidin-1'-yl)propyl]amine waste in a dedicated, clearly labeled "Basic/Amine Organic Waste" container.
-
Incompatibilities: Never mix amine waste with halogenated solvents (risk of alkylation and exothermic runaway) or acidic waste.
-
Containment: Ensure the waste container is kept tightly capped in secondary containment to prevent vapor release.
Workflow Visualization
The following logical diagram illustrates the operational workflow and critical decision points for handling and spill response.
Operational workflow and spill response for[3-(1,4'-Bipiperidin-1'-yl)propyl]amine.
References
- 1910.132 - General requirements.
- NIOSH Skin Not
- Chapter: 8 Management of Waste - Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version".
- PubChem: 1,4'-Bipiperidine (CID 78607). nih.gov.
Sources
- 1. 1,4'-Bipiperidine | C10H20N2 | CID 78607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdc.gov [cdc.gov]
- 3. 1910.132 - General requirements. | Occupational Safety and Health Administration [osha.gov]
- 4. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
